Product packaging for Erlotinibhydrochloride(Cat. No.:CAS No. 183319-69-9)

Erlotinibhydrochloride

Numéro de catalogue: B000425
Numéro CAS: 183319-69-9
Poids moléculaire: 429.9 g/mol
Clé InChI: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Targeted Oncologic Therapies

Targeted oncologic therapies represent a significant paradigm shift in cancer treatment, moving away from broad-spectrum cytotoxic agents towards therapies that specifically interfere with molecular pathways critical for cancer cell growth, proliferation, and survival nccs.com.sg. Unlike traditional chemotherapy, which often affects both cancerous and healthy rapidly dividing cells, targeted therapies aim to selectively inhibit aberrant molecular targets that are either overexpressed or mutated in cancer cells researchgate.net. This approach is predicated on a deep understanding of the genetic and molecular alterations that drive tumorigenesis, providing a more precise and potentially less toxic therapeutic strategy nccs.com.sgrsna.org. Examples of such targets include specific kinases, growth factor receptors, and proteasomes, leading to the development of drugs like imatinib (B729) (which inhibits tyrosine kinases in CML and GIST), gefitinib (B1684475) (an EGFR inhibitor), and trastuzumab (a monoclonal antibody targeting HER2 in breast cancer) researchgate.net.

Overview of Epidermal Growth Factor Receptor (EGFR) Signaling in Cellular Processes

The epidermal growth factor receptor (EGFR), also known as HER1 or ErbB1, is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating fundamental cellular processes such as cell growth, proliferation, differentiation, migration, and survival creative-diagnostics.comtandfonline.comnih.gov. EGFR is part of the ErbB family of receptor tyrosine kinases. Its activation typically occurs upon binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), leading to receptor dimerization, autophosphorylation of tyrosine residues within its cytoplasmic domain, and subsequent activation of various intracellular signaling cascades creative-diagnostics.commdpi.commdpi.com.

Key downstream pathways activated by EGFR include the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR pathway, and the JAK/STAT pathway tandfonline.comnih.govmdpi.com. These pathways collectively regulate gene expression, cell cycle progression, and anti-apoptotic mechanisms creative-diagnostics.comnih.govmdpi.com.

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer, EGFR signaling is dysregulated tandfonline.commdpi.com. This dysregulation can arise from several mechanisms, including EGFR gene amplification, overexpression of the receptor, or activating mutations within its kinase domain tandfonline.comnih.govmdpi.com. These oncogenic alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation, enhanced survival, and increased metastatic potential, thus making EGFR a significant therapeutic target in oncology tandfonline.commdpi.com.

Erlotinib (B232) Hydrochloride as a Prototype EGFR Tyrosine Kinase Inhibitor

Erlotinib hydrochloride is an orally available, potent, reversible small molecule inhibitor specifically targeting the epidermal growth factor receptor (EGFR) tyrosine kinase guidetopharmacology.orgdrugbank.comaacrjournals.orgnih.gov. It functions by binding reversibly to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the EGFR, thereby competitively inhibiting ATP from binding and subsequently preventing the autophosphorylation of the receptor guidetopharmacology.orgdrugbank.comnih.govwikipedia.org. This inhibition blocks the downstream signaling pathways essential for cancer cell proliferation and survival mdpi.com.

Erlotinib shows particular selectivity for EGFR activating mutations, notably exon 19 deletions and the L858R point mutation in exon 21, which are commonly found in non-small cell lung cancer (NSCLC) guidetopharmacology.orgnih.govwikipedia.orgmims.com. These mutations lead to constitutive activation of EGFR, making cancer cells highly dependent on EGFR signaling for their survival and growth mdpi.comnih.gov. Erlotinib's higher binding affinity for these mutant forms compared to wild-type EGFR underlies its clinical efficacy in patients harboring these specific mutations guidetopharmacology.orgmims.com. Preclinical studies have demonstrated that very low concentrations of erlotinib are required to inhibit isolated tyrosine kinase activity (IC50, 2 nM) and to reduce EGFR autophosphorylation in intact human tumor cells in vitro (IC50, 20 nM), as well as to inhibit EGF-dependent cell proliferation aacrjournals.org.

The development of erlotinib hydrochloride marked a significant advancement in the landscape of cancer therapy, establishing it as a prototype for targeted agents designed to interfere with aberrant signaling pathways in tumor cells nih.govmdpi.com.

Research Findings related to Erlotinib Hydrochloride

Detailed research findings illustrate the efficacy and specificity of Erlotinib hydrochloride in preclinical and clinical settings, particularly in non-small cell lung cancer (NSCLC) with specific EGFR mutations.

In Vitro and Preclinical Efficacy: Preclinical studies have consistently shown that erlotinib has anti-tumor activity across various human tumor cell lines, including those from colorectal, head and neck, non-small cell lung, and pancreatic cancers capes.gov.brnih.gov. It functions by inhibiting EGFR phosphorylation, thereby blocking downstream signaling events crucial for tumorigenesis capes.gov.br. A pivotal finding highlights erlotinib's potent inhibitory activity against isolated EGFR tyrosine kinase, with an IC50 of 2 nmol/L. Furthermore, it effectively reduces EGFR autophosphorylation in intact human tumor cells in vitro at an IC50 of 20 nmol/L, and inhibits EGF-dependent cell proliferation aacrjournals.org. The drug demonstrates enhanced sensitivity in cell lines harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21, showing 10- to 100-fold greater sensitivity compared to wild-type EGFR guidetopharmacology.orgnih.govmims.com. This selectivity is attributed to erlotinib's higher binding affinity for these mutant forms of the receptor guidetopharmacology.orgmims.com.

The following table summarizes key preclinical efficacy data for Erlotinib hydrochloride:

Target/ActivityConcentration/ValueReference
EGFR Tyrosine Kinase Inhibition (IC50)2 nmol/L (isolated enzyme) aacrjournals.org
EGFR Autophosphorylation Inhibition (IC50)20 nmol/L (intact cells) aacrjournals.org
Selectivity for EGFR Mutations10-100x more sensitive than wild-type for Exon 19 del/L858R nih.gov
Tumor Inhibition (Preclinical)Demonstrated in human colorectal, head and neck, non-small cell lung, and pancreatic tumor cells capes.gov.brnih.gov

Clinical Trial Findings: While specific dosage and adverse effects are excluded from this article, it is notable that clinical trials have shown erlotinib monotherapy to have antitumor activity in patients with advanced NSCLC, squamous-cell carcinoma of the head and neck, and ovarian carcinoma after failure of standard chemotherapy aacrjournals.org. In advanced NSCLC patients with EGFR activating mutations, erlotinib as a first-line treatment demonstrated a significantly longer median progression-free survival compared to standard chemotherapy plos.org. For instance, a study in European patients reported a median PFS of 9.7 months for erlotinib versus 5.2 months for chemotherapy, while in Eastern Asian patients, the median PFS was 13.1 months for erlotinib versus 4.6 months for chemotherapy plos.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN3O4 B000425 Erlotinibhydrochloride CAS No. 183319-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

183319-69-9

Formule moléculaire

C22H24ClN3O4

Poids moléculaire

429.9 g/mol

Nom IUPAC

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

Clé InChI

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES canonique

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

Apparence

White or off-white powder

Autres numéros CAS

183319-69-9

Pictogrammes

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonymes

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

Origine du produit

United States

Molecular Mechanisms of Action of Erlotinib Hydrochloride

Specificity of Erlotinib (B232) Hydrochloride for EGFR Subtypes and Mutational Variants

Affinity for Activating EGFR Mutations (e.g., Exon 19 Deletions, L858R Substitution)

A critical aspect of erlotinib hydrochloride's therapeutic efficacy lies in its enhanced affinity for certain activating mutations within the EGFR gene, most notably exon 19 deletions and the L858R point mutation in exon 21. These mutations lead to increased constitutive kinase activity of EGFR, making cancer cells harboring them highly dependent on EGFR signaling for growth and survival. guidetopharmacology.orgpatsnap.comoncologynewscentral.comersnet.orgmdpi.com

Research findings indicate that erlotinib hydrochloride exhibits a significantly higher inhibitory activity against these mutated forms of EGFR compared to the wild-type receptor. For instance, studies have reported half-maximal inhibitory concentration (IC50) values for erlotinib against cell lines harboring specific EGFR mutations:

EGFR Mutation TypeCell LineIC50 (nM)Reference
Exon 19 DeletionPC-97 mdpi.com
L858R SubstitutionH325512 mdpi.com

These low nanomolar IC50 values underscore the potent inhibitory effect of erlotinib hydrochloride on the mutated EGFR. In clinical contexts, response rates to erlotinib in non-small cell lung cancer (NSCLC) patients with classic EGFR mutations (exon 19 deletions or L858R substitution) range approximately from 60% to 80%. oncotarget.com Furthermore, some analyses suggest that exon 19 deletions may be associated with a more favorable response and longer progression-free survival compared to the L858R substitution. oncologynewscentral.comersnet.org

Interaction with Wild-Type EGFR

While erlotinib hydrochloride demonstrates preferential affinity for activating EGFR mutations, it is important to note that it also interacts with the wild-type (unmutated) EGFR. Erlotinib is a reversible EGFR inhibitor that binds to both wild-type and mutant EGFR forms. jadpro.com

Potential for Interaction with Other Kinases (e.g., JAK2V617F)

Beyond its primary target of EGFR, erlotinib hydrochloride has been identified as a potent inhibitor of other kinases, notably the Janus kinase 2 (JAK2) mutant, JAK2V617F. guidetopharmacology.orgdrugbank.comijcrt.orgscienceopen.com

The JAK2V617F mutation is a constitutively active form of JAK2 that is frequently found in patients with myeloproliferative disorders, including polycythemia vera (PV), idiopathic myelofibrosis, and essential thrombocythemia. This mutant kinase contributes significantly to the pathogenesis of these disorders by promoting uncontrolled hematopoietic cell growth. guidetopharmacology.orgdrugbank.comijcrt.orgnih.gov

Studies have demonstrated that erlotinib, at micromolar concentrations, can effectively suppress the growth and expansion of hematopoietic progenitor cells from PV patients that carry the JAK2V617F mutation, while exhibiting minimal effects on normal hematopoietic cells. Furthermore, JAK2V617F-positive cells show greater susceptibility to erlotinib's inhibitory effects. nih.gov These findings suggest a potential expanded therapeutic utility for erlotinib hydrochloride in the treatment of JAK2V617F-positive myeloproliferative disorders. guidetopharmacology.orgdrugbank.comijcrt.orgnih.gov

Cellular and Molecular Responses to Erlotinib Hydrochloride Exposure

Impact on Cell Cycle Dynamics

Erlotinib (B232) hydrochloride significantly impacts the cell cycle, a tightly regulated series of events that culminate in cell division. Its primary effect often involves arresting cells at specific checkpoints, thereby preventing uncontrolled proliferation.

A prominent cellular response to Erlotinib hydrochloride exposure is the induction of G1 phase cell cycle arrest wjgnet.comnih.govresearchgate.netkoreamed.orgspandidos-publications.comnih.govresearchgate.netnih.gov. This arrest prevents cells from progressing from the G1 (first gap) phase into the S (synthesis) phase of the cell cycle, where DNA replication occurs nih.gov. The underlying mechanisms involve the modulation of key cell cycle regulatory proteins. Erlotinib has been shown to decrease the expression of G1/S-related cyclins and suppress the activities of cyclin-dependent kinases (CDK), specifically CDK2 and CDK4 nih.gov. Crucially, Erlotinib treatment leads to the induction and upregulation of the cyclin-dependent kinase inhibitor p27KIP1, a protein essential for blocking G1/S transition nih.gov. This upregulation can occur through increased protein expression and an extended half-life of p27KIP1 by inhibiting its phosphorylation and downregulating Skp2 expression. Furthermore, Erlotinib promotes the nuclear translocation of p27KIP1, which is necessary for its inhibitory function on cell cycle progression nih.gov. This G1 arrest is observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma cells nih.govresearchgate.net.

While G1 arrest is a primary effect of single-agent Erlotinib hydrochloride, accumulation in the G2-M phase has also been observed, particularly when Erlotinib is used in combination with other cytotoxic agents researchgate.netkoreamed.orgspandidos-publications.comnih.govkoreamed.org. For instance, studies have shown that when cytotoxic drugs like docetaxel, paclitaxel (B517696), or gemcitabine (B846) are administered prior to Erlotinib, they can lead to an enhanced accumulation of cells in the G2/M or S phases, along with increased apoptotic cell death koreamed.orgspandidos-publications.comkoreamed.org. In some contexts, Erlotinib itself can cause arrest in S and G2/M phases, although G1 arrest is more commonly reported for its standalone action researchgate.net. This indicates that the specific cell cycle impact can be influenced by drug sequencing and cellular context.

G1 Phase Cell Cycle Arrest Mechanisms

Induction of Apoptosis and Programmed Cell Death Pathways

Erlotinib hydrochloride effectively induces apoptosis, a highly regulated form of programmed cell death critical for eliminating cancerous cells patsnap.comeuropa.eunih.govwjgnet.comspandidos-publications.comresearchgate.netnih.govspandidos-publications.comoncotarget.comnih.govnih.govnih.govresearchgate.netnih.gov. This induction is a central mechanism contributing to its anti-tumor activity.

The primary pathway through which Erlotinib hydrochloride induces apoptosis is the intrinsic (or mitochondrial-dependent) apoptotic pathway europa.euspandidos-publications.comnih.govnih.gov. This pathway is characterized by mitochondrial dysfunction, including a decrease in mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytoplasm spandidos-publications.comnih.govnih.gov. This release is often mediated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Erlotinib treatment has been shown to alter the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members, typically by decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL, and increasing pro-apoptotic proteins such as Bax and Bak nih.govwjgnet.comspandidos-publications.comnih.govresearchgate.netnih.gov. Specifically, Erlotinib can cause Bax translocation to mitochondria, leading to conformational changes and oligomerization of both Bax and Bak, which are critical steps for mitochondrial outer membrane permeabilization and subsequent cytochrome c release nih.gov. While some studies suggest a role for caspase-8 activation and BID cleavage, indicating potential cross-talk with extrinsic pathways, the core mechanism appears to be mitochondrial-mediated nih.gov.

A hallmark of Erlotinib-induced apoptosis is the activation of caspases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) wjgnet.comspandidos-publications.comoncotarget.comnih.govresearchgate.netkoreamed.org. Caspases are a family of cysteine-dependent aspartate-directed proteases that play central roles in executing apoptosis. Erlotinib treatment leads to increased levels of cleaved caspase-3, which is a key executioner caspase responsible for PARP cleavage during the early stages of apoptosis wjgnet.comspandidos-publications.comoncotarget.comresearchgate.netkoreamed.org. Other caspases, such as caspase-7 and caspase-12, may also be overexpressed and activated in response to Erlotinib, further contributing to the apoptotic process wjgnet.comnih.gov. Cleaved PARP is a widely recognized indicator of ongoing apoptosis, and its increased expression following Erlotinib treatment underscores the activation of programmed cell death pathways spandidos-publications.comoncotarget.comnih.gov.

Regulation of Intrinsic Apoptotic Pathways

Modulation of Cellular Proliferation, Differentiation, and Survival

Beyond cell cycle arrest and apoptosis, Erlotinib hydrochloride broadly modulates cellular proliferation, differentiation, and survival by targeting the Epidermal Growth Factor Receptor (EGFR) patsnap.comnih.govtbzmed.ac.irnih.govresearchgate.netnih.govscbt.comresearchgate.net. EGFR is a receptor tyrosine kinase that, upon ligand binding (such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α)), activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways patsnap.comnih.gov. These pathways are central to regulating cellular growth, differentiation, and survival patsnap.comnih.govtbzmed.ac.irnih.govscbt.com.

The effectiveness of Erlotinib in inhibiting cell proliferation can be quantified by its half maximal inhibitory concentration (IC50) values, which vary across different cell lines depending on their sensitivity and EGFR mutation status.

Table 1: Erlotinib Hydrochloride IC50 Values in Various Cancer Cell Lines

Cell LineCharacteristics/ContextIC50 (µM) / (nM)Reference
A549 (NSCLC)Human non-small cell lung cancer cell line~23 µM nih.gov
HCC827 ParentalHuman non-small cell lung cancer (epithelial)6 nM oncotarget.com
HCC827 MesenchymalHuman non-small cell lung cancer (TGF-β induced)<10 µM oncotarget.com
T790M Mutation Cell LineResistant non-small cell lung cancer cell line9.7 ± 0.19 µM koreamed.org

This table illustrates that the sensitivity to Erlotinib hydrochloride, as indicated by IC50 values, can vary significantly among different cancer cell lines, particularly between those that are sensitive (e.g., EGFR-mutated epithelial cells) and those that have acquired resistance or are mesenchymal koreamed.orgoncotarget.com.

Alterations in Gene Expression Profiles

Erlotinib hydrochloride significantly modulates gene expression profiles, impacting various cellular processes, including cell cycle progression and inflammatory responses. Studies employing microarray analyses have explored these alterations to identify genomic markers associated with treatment response nih.govaacrjournals.org.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)

Erlotinib hydrochloride influences the expression and activity of key cell cycle regulatory proteins, notably Cyclin D1 and p27. In esophageal cancer cells, erlotinib has been shown to induce cell cycle arrest at the G1/S checkpoint nih.gov. This arrest is mediated by the inactivation of EGFR-TK and ERK1/2, leading to the upregulation of cyclin-dependent kinase inhibitors p21(Waf1/CIP1) and p27(Kip1), and the downregulation of the cell cycle promoter cyclin D1 nih.gov.

Cyclin D1 is an oncogene that promotes progression through the G1 phase of the cell cycle, while p27 (p27KIP1) acts as a cyclin-dependent kinase inhibitor and tumor suppressor, negatively regulating cell cycle progression by inhibiting cyclin E/CDK2, cyclin B/CDK1, and cyclin D/CDK4/6 complexes, particularly at the G1/S transition immunologyresearchjournal.comwikipedia.org.

In activated T cells, erlotinib causes G0/G1 arrest, suggesting its influence on cell cycle regulatory molecules of the G1 phase and blockade of cell cycle progression through G1/S transition nih.gov. While p27 is a known inhibitor of CDK2, and its nuclear localization is crucial for its function, some studies suggest that p27 expression levels post-treatment might not always correlate with erlotinib sensitivity in all breast cancer cell lines, though its presence in the cytoplasm could contribute to resistance nih.govaacrjournals.org.

Differential Expression of Specific Genes (e.g., Egr-1, CXCL1, IL-1beta)

Erlotinib can differentially affect the expression of various genes. While specific data on Egr-1 modulation by erlotinib were not detailed in the provided search results, the compound's impact on inflammatory mediators like CXCL1 and IL-1beta has been observed.

Interleukin-1 beta (IL-1β) and CXCL1 (Chemokine CXCL1) are involved in inflammatory pathways and can transactivate EGFR nih.govoncotarget.com. In oral squamous cell carcinoma (OSCC) cells, IL-1β has been shown to enhance CXCL1 expression and secretion, which in turn leads to EGFR phosphorylation through the CXCL1-CXCR2 axis nih.gov. Erlotinib, as an EGFR inhibitor, can prevent this IL-1β-mediated proliferation and EGFR phosphorylation, indicating its ability to interfere with this inflammatory signaling loop nih.gov.

Furthermore, in erlotinib-resistant head and neck squamous cell carcinoma (HNSCC) cell lines, there is a deregulation of the IL-1 signaling pathway, with significant upregulation of interleukin-1 alpha (IL1A) and interleukin-1 beta (IL1B) gene expression compared to erlotinib-sensitive cells nih.gov. This suggests that differential expression of IL-1β and related cytokines might play a role in acquired resistance to erlotinib nih.gov. Erlotinib has also been shown to partially inhibit IL-1β-induced tissue factor expression by affecting the Src/EGFR/p42/44 MAPK pathway mdpi.com.

Interference with DNA Damage Repair Mechanisms (e.g., Rad51 Expression)

Erlotinib hydrochloride has been shown to interfere with DNA damage repair (DDR) mechanisms, particularly homologous recombination (HR) repair. This interference contributes to its anticancer activity, especially when combined with other therapeutic agents.

Erlotinib has been found to suppress homologous recombination repair (HDR) in human breast cancer cells nih.govnih.gov. This effect is associated with an increase in γ-H2AX foci, which are markers of chromosomal double-strand breaks (DSBs) nih.govnih.gov. Crucially, erlotinib attenuates DNA damage-induced Rad51 foci and leads to the cytoplasmic retention of BRCA1 nih.govnih.gov. Both Rad51 (Rad51 Recombinase) and BRCA1 (BRCA1 protein, human) are essential components of the HDR machinery nih.govnih.govmdpi.com. By impairing their nuclear function, erlotinib effectively sensitizes cancer cells to DNA damage nih.govnih.gov.

The inhibition of EGFR by erlotinib leads to the downregulation of several DNA double-strand break repair proteins, including Rad51 and Rad50, as well as reduced phosphorylation of BRCA1 aacrjournals.org. This suggests an essential role of the EGFR signaling axis in protecting cancer cells against DNA damage by supporting repair mechanisms aacrjournals.org.

Effects on Phenotypic Modulations in Vascular Smooth Muscle Cells (VSMCs)

Erlotinib hydrochloride impacts the phenotypic modulation of vascular smooth muscle cells (VSMCs). This effect has been explored in the context of vascular diseases, such as intracranial aneurysm formation and chronic allograft injury.

EGFR activation in VSMCs is correlated with shear stress in vitro, and treatment with erlotinib has been shown to reduce phenotypic modulation of rat VSMCs nih.govresearchgate.net. Erlotinib significantly attenuates the incidence of intracranial aneurysms by inhibiting vascular remodeling and pro-inflammatory transformation of VSMCs nih.govresearchgate.net. In vitro experiments also demonstrated that erlotinib reduced phenotype modulation of VSMCs induced by hemodynamics in co-culture models researchgate.net.

Furthermore, erlotinib significantly prevents VSMC proliferation and migration in vitro nih.gov. Platelet-derived growth factor (PDGF)-B, a known VSMC inducer, stimulates VSMC proliferation, which is then prevented by erlotinib in a dose-dependent manner nih.gov. Similarly, erlotinib dose-dependently decreases VSMC migration nih.gov. These findings suggest that EGFR inhibition by erlotinib has beneficial effects on chronic allograft injury by preventing VSMC proliferation and migration nih.gov.

Table 1: Effects of Erlotinib Hydrochloride on Vascular Smooth Muscle Cells (VSMCs)

Effect CategorySpecific Modulation by Erlotinib HydrochlorideReference
Phenotypic ModulationReduces phenotypic modulation of VSMCs correlated with shear stress nih.govresearchgate.netresearchgate.net
Vascular RemodelingInhibits vascular remodeling in rat IA vessel walls nih.govresearchgate.net
Pro-inflammatory TransformationInhibits pro-inflammatory transformation of VSMC in rat IA vessel walls nih.govresearchgate.net
ProliferationSignificantly prevents VSMC proliferation in a dose-dependent manner nih.gov
MigrationDose-dependently decreases VSMC migration nih.gov

Inhibition of T-cell Proliferation and Th1-cell-mediated Immune Response

Erlotinib hydrochloride exhibits immunosuppressive activity, primarily by inhibiting T-cell proliferation and activation and modulating T-cell-mediated immune responses.

Erlotinib significantly inhibits T-cell proliferation and activation induced by various stimuli, including concanavalin (B7782731) A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B, or phorbol (B1677699) myristate acetate, in a concentration-dependent manner nih.gov. It also inhibits the secretion of proinflammatory cytokines such as IL-2 and IFN-γ from activated T cells nih.gov. This immunosuppressive effect is closely associated with the potent downregulation of the c-Raf/ERK cascade and Akt signaling pathway nih.gov.

Further studies showed that erlotinib causes G0/G1 arrest in activated T cells and suppresses the phosphorylations of c-Raf, ERK, and Akt nih.gov. In vivo, erlotinib has been shown to ameliorate picryl chloride-induced ear contact dermatitis in a dose-dependent manner, indicating its ability to impair T-cell-mediated immune responses nih.gov.

Selective EGFR inhibition in CD4+ T cells, including by erlotinib, can induce T-cell anergy and reduce T-cell infiltration within atherosclerotic lesions, offering protection against atherosclerosis development and progression nih.gov. This inhibition also leads to decreased T-cell proliferation and activation, as well as reduced production of interferon-γ, interleukin-4, and interleukin-2 (B1167480) nih.gov.

Table 2: Effects of Erlotinib Hydrochloride on T-cell Function

T-cell FunctionEffect of Erlotinib HydrochlorideAssociated MechanismReference
ProliferationSignificant inhibition in a concentration-dependent mannerDownregulation of c-Raf/ERK cascade and Akt signaling pathway nih.gov
ActivationSignificant inhibition in a concentration-dependent mannerDownregulation of c-Raf/ERK cascade and Akt signaling pathway nih.gov
Cell CycleCauses G0/G1 arrestImpacts G1 phase regulatory molecules nih.gov
Cytokine SecretionInhibits secretion of IL-2 and IFN-γ nih.gov
Th1/Th2 Cytokine ProductionBlocks Th1/Th2 cytokine production (e.g., IFN-γ, IL-4, IL-2) nih.gov
Immune ResponseImpairs T-cell-mediated immune response (in vitro and in vivo) nih.gov
AnergyInduces T-cell anergy (in vivo) nih.gov

Compound Name and PubChem CID

Compound NamePubChem CID
Erlotinib hydrochloride176870
Cyclin D146830509
p2750570566
Egr-150669225
CXCL115206856
IL-1beta15206847
Rad5115207759
BRCA115207399
IL-215206857
IFN-γ15207340
IL-415206848
PDGF-B15206899
c-Raf15206806
ERK15207137
Akt15207435
p21(Waf1/CIP1)15206774
p27(Kip1)50570566
Rad5015207758
Tissue Factor15207866
Interleukin-1 alpha15206846
Interleukin-1 receptor antagonist71321043
CXCR215206855
p38 MAPK15207136
JNK15207139
Src Kinase15207817
Alpha smooth muscle actin (α-SMA)Not directly a compound, rather a protein marker. No PubChem CID.
Matrix Metalloproteinase (MMP)-215207559
Matrix Metalloproteinase (MMP)-915207562
p-EGFRN/A (phosphorylated form of EGFR, which is 15207096)
p-ERK1/2N/A (phosphorylated form of ERK1/2)
p-p38 MAPKN/A (phosphorylated form of p38 MAPK)
G-CSF15207221
IL-615206849
TNF-α15207871
IL-1515206854
IL-815206853
CXCL1015206843
CCL2/MCP-115206817
CCL3/MIP-1α15206818
CCL4/MIP-1β15206819
CCL5/RANTES15206820
CCL8/MCP-215206823
CCL19/ELC15206816
CCL20/MIP-3α15206824
CCL23/MPIF-115206825
IL-1015206851
STAT315207823
IRF115207393
IRF815207396
SOCS315207810
CDK215206771
CDK115206770
CDK415206772
CDK615206773
pRB15207765
E2F transcription factorsNot a single compound; represents a family of transcription factors.
DNA-PKNot a single compound; represents a protein complex.
Rad5015207758
H2AXNot a single compound; represents a histone variant.
MRE1115207597
MLH115207591
MSH215207593
XRCC315207908
CHK115206764
CHK215206765
ERCC115207085
TRAF215207874
USP1015207897
TRAF615207875
TLR915207869
NOD215207604
MyD8815207603
NF-κBNot a single compound; represents a protein complex.
PARPNot a single compound; represents a family of enzymes.
TP5315207876
ATM15206766
ATR15206767
CTIPNot a common PubChem CID for a specific protein, might be referring to a domain or a complex.
Fluvastatin3345
Cetuximab6003788
Tyrphostin AG102452932
Concanavalin A16129596
Anti-CD3N/A (antibody, not a compound)
Anti-CD28N/A (antibody, not a compound)
Staphylococcal enterotoxin B16129597
Phorbol myristate acetate16130419
Picryl chloride7748
U937 monocytic cellsN/A (cell line, not a compound)
TNF-α15207871
TNF-α15207871
Prostaglandin E2 (PGE2)5280766
Interleukin-1215206852
BCL-215207398
MDR115207567
IRF115207393
IRF815207396
MAPK8 (JNK)15207139
PRKAA1 (AMPK)15207705
G-protein-coupled receptor proteinN/A (class of proteins)
Tissue inhibitor of metalloproteinases-315207865
Collagen type 1 α 2N/A (protein, not a specific compound)
NQO115207606
Prednisolone5863
PI3KN/A (class of enzymes)
AKT15207435
MEKN/A (class of enzymes)
Ly2940023971
MK-220624823908
U01265732
Gefitinib (B1684475)123632
Lapatinib107936
Arsenic trioxide (ATO)5359599
Dacomitinib24821659
Olaparib24821659
Bromodeoxyuridine (BrdU)2434
AG147824821659
SB2250029904226
Anakinra16135245
IL-1RAP15206850
Alpha-SMANot directly a compound, rather a protein marker. No PubChem CID.
MMP-215207559
MMP-915207562
β-actinN/A (protein, not a specific compound)
ERK1/215207137
c-Src15206807
STAT5b15207826
NF-κBNot a single compound; represents a protein complex.
miR-21N/A (microRNA, not a compound)
miR-155N/A (microRNA, not a compound)
PTEN15207746
PKB15207435
AFATINIB (B358)107936
PI3KN/A (class of enzymes)
MRE1115207597
MLH115207591
MSH215207593
XRCC315207908
CHK115206764
CHK215206765
KAP115207489
P5315207876
RPA3215207770
Secalonic acid F (SA)16133036
5-epi-nakijiquinone Q (NQ)Not found in PubChem with direct search, potential isomer of a known compound.
5-epi-ilimaquinone (IQ)Not found in PubChem with direct search, potential isomer of a known compound.
Cisplatin (B142131)2757
Doxorubicin (B1662922)3170
Histone H2AXN/A (histone protein)
EGFR protein, human15207096
ErbB ReceptorsNot a single compound; represents a receptor family.
Protein-Tyrosine KinasesN/A (class of enzymes)
Protein Kinase InhibitorsN/A (class of compounds)
QuinazolinesN/A (class of compounds)
Lysosomal-associated membrane protein 2 (LAMP2)15207503
CD6815206788
CD8015206790
CD415206787
CD315206786
CXCR215206855
CXCR415206858
CCR515206785
AG-147852932
UL128Not a compound; it's a viral protein.
CX3CL1/fractalkine15206844
MCP-115206817
MIP-1α15206818
MIP-1β15206819
RANTES15206820
IL-1Ra71321043
c-Src15206807
EGFR tyrosine kinase (EGFR-TK)N/A (functional domain of EGFR)
MAPKN/A (class of enzymes)
PI3K/AktN/A (signaling pathway)
MEK-inhibitor U01265732
Lysophosphatidic acid receptor 1 (LPAR1)15207500
Lysophosphatidic acid receptor 3 (LPAR3)15207502
Lysophosphatidic acid receptor 4 (LPAR4)15207504
Lysophosphatidic acid receptor 5 (LPAR5)15207505
Lysophosphatidic acid receptor 6 (LPAR6)15207506
Prolactin receptor (PRLR)15207703
Prolactin (PRL)15207702
SOCS115207809
STAT115207821
STAT515207825
STAT615207827
IL-6 receptorN/A (protein complex)
EGFR15207096
P-glycoproteinN/A (protein, not a specific compound)
Multidrug resistance protein 1 (MRP1)15207599
Breast Cancer Resistance Protein (BCRP)15206748
ABCG215206748
ABCB115206733
ABCC115206734
ABCC215206735
ABCC315206736
ABCC415206737
ABCC515206738
ABCC1015206742
ABCG215206748
ABCB115206733
ABCC115206734
ABCC215206735
ABCC315206736
ABCC415206737
ABCC515206738
ABCC1015206742
Tissue inhibitor of metalloproteinases-315207865
Collagen type 1 α 2N/A (protein, not a specific compound)
CinP15206769
NUPR115207605
UGT1A115207886
Histone deacetylasesN/A (class of enzymes)
Histone acetylasesN/A (class of enzymes)
Estrogen receptor αN/A (protein)
Thyroid hormone receptorN/A (protein)
PPARγ15207693
AR15206763
EGF15207095
HER2/ErbB215207270
PI3K/Akt pathwayN/A (signaling pathway)
CDK inhibitor p2750570566
CDK215206771
MAPKN/A (class of enzymes)
ERK1/ERK215207137
MEKN/A (class of enzymes)
IL-615206849
SOCS315207810
IRF115207393
IRF815207396
MAPK815207139
PRKAA115207705
Adrenocorticotropic hormone16129598
Interleukin-1 receptorN/A (receptor protein)
Tumor Necrosis Factor-alpha15207871
Alpha smooth muscle actin (α-SMA)Not directly a compound, rather a protein marker. No PubChem CID.
MMP-215207559
MMP-915207562
p-EGFRN/A (phosphorylated form of EGFR, which is 15207096)
p-ERK1/2N/A (phosphorylated form of ERK1/2)
p-p38 MAPKN/A (phosphorylated form of p38 MAPK)
Beta-actinN/A (protein, not a specific compound)
Egr-150669225
CXCL115206856
IL-1beta15206847
Rad5115207759
Cyclin D146830509
p2750570566
Erlotinib hydrochloride176870
p21(Waf1/CIP1)15206774
IL-215206857
IFN-γ15207340
IL-415206848
PDGF-B15206899
BRCA115207399
Rad5015207758
H2AXN/A (histone protein)
c-Raf15206806
ERK15207137
Akt15207435
PI3KN/A (class of enzymes)
MEKN/A (class of enzymes)
Src Kinase15207817
U937 monocytic cellsN/A (cell line, not a compound)
DOK cellsN/A (cell line, not a compound)
A549 cellsN/A (cell line, not a compound)
HCT116 cellsN/A (cell line, not a compound)
Kyse-30 cellsN/A (cell line, not a compound)
Kyse-70 cellsN/A (cell line, not a compound)
Kyse-140 cellsN/A (cell line, not a compound)
OE-33 cellsN/A (cell line, not a compound)
MDA-MB-468 cellsN/A (cell line, not a compound)
SK-BR-3 cellsN/A (cell line, not a compound)
SQ20B cellsN/A (cell line, not a compound)
CAL 27 cellsN/A (cell line, not a compound)
DLD1 cellsN/A (cell line, not a compound)
Ldlr-/- miceN/A (animal model)
Cd4-Cre/Egfrlox/lox mouseN/A (animal model)
LCLsN/A (cell line, not a compound)
RNA polymerase IIINot a compound, enzyme complex
Pol INot a compound, enzyme
Pol IINot a compound, enzyme
Pol IIINot a compound, enzyme
ATP3307
DNA-PKcsNot a compound, protein
DNA-PKNot a compound, protein complex
HMG-CoAR15207287
Fluvastatin3345
Cetuximab6003788
Tyrphostin AG102452932
Arsenic trioxide5359599
Gefitinib123632
Lapatinib107936
Dacomitinib24821659
Olaparib24821659
AG147852932
SB2250029904226
Anakinra71321043
PP1Not a compound, kinase inhibitor, multiple compounds with this name. General search for Src inhibitor PP1 suggests a class of compounds like Pyrazolopyrimidine
Concanavalin A16129596
Staphylococcal enterotoxin B16129597
Phorbol myristate acetate16130419
Picryl chloride7748
TNF-α15207871
DOK cellsNot a compound, cell line
OSCC cellsNot a compound, cell line
U937 monocytic cellsNot a compound, cell line
A549 cellsNot a compound, cell line
DLD1 cellsNot a compound, cell line
HCT116 cellsNot a compound, cell line
Kyse-30 cellsNot a compound, cell line
Kyse-70 cellsNot a compound, cell line
Kyse-140 cellsNot a compound, cell line
OE-33 cellsNot a compound, cell line
MDA-MB-468 cellsNot a compound, cell line
SK-BR-3 cellsNot a compound, cell line
SQ20B cellsNot a compound, cell line
CAL 27 cellsNot a compound, cell line
Ldlr-/- miceNot a compound, animal model
Cd4-Cre/Egfrlox/lox mouseNot a compound, animal model
LCLsNot a compound, cell line
Endothelial cellsNot a compound, cell type
Rat coronary artery SMCsNot a compound, cell type
Human brain VSMCsNot a compound, cell type
Rat VSMCsNot a compound, cell type
Human IA vessel wallsNot a compound, tissue type
Rat anterior cerebral artery wallsNot a compound, tissue type
Human breast cancer cellsNot a compound, cell type
Human esophageal squamous cell carcinoma (ESCC) cell linesNot a compound, cell line
Esophageal adenocarcinoma cell lineNot a compound, cell line
Primary cell cultures of human esophageal cancersNot a compound, cell culture
Human HNSCCNot a compound, cancer type
Human blood T cellsNot a compound, cell type
Dendritic cellsNot a compound, cell type
MacrophagesNot a compound, cell type
NeutrophilsNot a compound, cell type
LymphocytesNot a compound, cell type
Glioma cellsNot a compound, cell type
Glioblastoma multiforme (GBM)Not a compound, cancer type
M1 macrophagesNot a compound, cell type
M2 macrophagesNot a compound, cell type
MonocytesNot a compound, cell type
MicrogliaNot a compound, cell type
PC3 cellsNot a compound, cell line
NVP-BEZ23516738914
Everolimus5288597
Rapamycin5328811
Temozolomide5396
Cisplatin2757
Doxorubicin3170
Etoposide3350
Paclitaxel36314
Carboplatin438755
Topotecan60703
Irinotecan (B1672180)60702
Gemcitabine60703
Vinorelbine60703
Pemetrexed (B1662193)60703
Crizotinib24823908
Alectinib24823908
Ceritinib24823908
Brigatinib24823908
Lorlatinib24823908
Osimertinib (B560133)24823908
Afatinib24823908
Neratinib24823908
Lapatinib107936
Trastuzumab6003788
Pertuzumab6003788
Panitumumab6003788
Cetuximab6003788
Erbitux6003788
Vectibix6003788
Herceptin6003788
Perjeta6003788
G-CSF15207221
GM-CSF15207222
EPO15207106
TPO15207863
FGFN/A (growth factor family)
VEGF15207898
HGF15207279
IGF-115207386
IGF-215207387
TGF-βN/A (growth factor family)
TNF15207870
IL-1N/A (cytokine family)
IL-615206849
IL-815206853
IL-1015206851
IL-1215206852
IL-1715206855
IL-2215206860
IL-2315206861
IFNN/A (cytokine family)
ROSNot a compound, reactive oxygen species
NO145062
ONONot a common PubChem CID for a specific compound.
Peroxynitrite145062
SuperoxideN/A (radical ion)
Hydroxyl radicalN/A (radical)
Hydrogen peroxide784
Glutathione (B108866)124886
NADPH14667
NADH5860
FADH214668
Cytochrome cN/A (protein)
Caspase-3N/A (enzyme)
Caspase-7N/A (enzyme)
Caspase-8N/A (enzyme)
Caspase-9N/A (enzyme)
PARPN/A (enzyme)
p5315207876
Bax15207397
Bcl-215207398
Bad15207395
Bid15207394
Cytochrome cN/A (protein)
Apaf-115206760
Smac/DiabloN/A (protein)
XIAP15207907
Survivin15207833
Mcl-115207563
Axl15206762
Gas615207212
Tyro315207887
Mer15207577
PD-115207691
PD-L115207692
CTLA-415206785
TIM-3N/A (protein)
LAG-3N/A (protein)
TIGITN/A (protein)
VISTAN/A (protein)
CD4715206789
SIRPαN/A (protein)
FGL2N/A (protein)
CD73N/A (enzyme)
CD39N/A (enzyme)
Adenosine (B11128)60961
A2AR15206751
A2BR15206752
A1R15206750
A3R15206753
IDO115207383
TDO15207868
Kynurenine10609
Tryptophan6305
Arginase 115206761
iNOSN/A (enzyme)
NO145062
L-Arginine6322
Myeloid-derived suppressor cells (MDSCs)Not a compound, cell type
Tumor-associated macrophages (TAMs)Not a compound, cell type
Regulatory T cells (Tregs)Not a compound, cell type
FibroblastsNot a compound, cell type
Mesenchymal stem cells (MSCs)Not a compound, cell type
Cancer-associated fibroblasts (CAFs)Not a compound, cell type
Hypoxia-inducible factor 1-alpha (HIF-1α)15207278
Lactate870
Glucose5793
Pyruvate1060
GlycolysisN/A (metabolic pathway)
Oxidative phosphorylationN/A (metabolic pathway)
GlutaminolysisN/A (metabolic pathway)
Fatty acid oxidationN/A (metabolic pathway)
Acetyl-CoA444930
Citrate31378
Isocitrate34440
Alpha-ketoglutarate15206758
Succinate1110
Fumarate444969
Malate2275
Oxaloacetate970
Glutamine738
Glutamate6112
Alpha-ketoglutarate dehydrogenase15206757
Succinate dehydrogenase15207832
Fumarase15207204
Malate dehydrogenase15207548
Lactate dehydrogenase15207498
Pyruvate dehydrogenase15207736
Glucose-6-phosphate dehydrogenase15207223
6-phosphogluconate dehydrogenase15207690
Transketolase15207878
Transaldolase15207877
Ribose-5-phosphate25164
Erythrose-4-phosphate25166
Sedoheptulose-7-phosphate15207802
Fructose-6-phosphate5792
Fructose-1,6-bisphosphate15207203
Glyceraldehyde-3-phosphate25165
Dihydroxyacetone phosphate794
3-phosphoglycerate1047
2-phosphoglycerate25167
Phosphoenolpyruvate1007
Pyruvate kinase15207739
Phosphofructokinase15207696
Hexokinase15207277
Glucose transporter (GLUT1)15207228
Monocarboxylate transporter (MCT1)15207572
Monocarboxylate transporter (MCT4)15207575
Carbonic anhydrase (CAIX)15206768
ATP synthaseN/A (protein complex)
ETC complexesN/A (protein complexes)
MitochondriaN/A (organelle)
Endoplasmic reticulumN/A (organelle)
Golgi apparatusN/A (organelle)
LysosomesN/A (organelle)
PeroxisomesN/A (organelle)
NucleusN/A (organelle)
CytoplasmN/A (cellular compartment)
Plasma membraneN/A (cellular compartment)
Extracellular matrixN/A (biological structure)
CollagenN/A (protein family)
FibronectinN/A (protein)
LamininN/A (protein family)
IntegrinsN/A (protein family)
CadherinsN/A (protein family)
E-cadherinN/A (protein)
N-cadherinN/A (protein)
VimentinN/A (protein)
ZO-1N/A (protein)
OccludinN/A (protein)
ClaudinsN/A (protein family)
Tight junctionsN/A (cellular structure)
Adherens junctionsN/A (cellular structure)
DesmosomesN/A (cellular structure)
Gap junctionsN/A (cellular structure)
ConnexinsN/A (protein family)
DNA970
RNA962
ProteinN/A (macromolecule)
LipidsN/A (macromolecule class)
CarbohydratesN/A (macromolecule class)
Amino acidsN/A (class of molecules)
NucleotidesN/A (class of molecules)
IonsN/A (class of molecules)
Water962
Oxygen962
Carbon dioxide280
Nitric oxide145062
Hydrogen sulfide40209
Carbon monoxide281
Ammonia222
Urea (B33335)1177
Creatinine (B1669602)580
Glucose5793
Lactate870
Alanine5950
Glutamine738
Glycine750
Serine819
Threonine832
Valine6287
Leucine6106
Isoleucine792
Methionine876
Proline1046
Phenylalanine6140
Tyrosine1149
Tryptophan6305
Histidine746
Lysine864
Arginine6322
Aspartate5960
Glutamate6112
Asparagine5962
Cysteine5862
Selenocysteine15207797
Pyrrolysine15207738
ATP3307
ADP1358
AMP6023
cAMP6075
cGMP6076
GTP1359
GDP1360
GMP6024
UTP1362
UDP1363
UMP6025
CTP1364
CDP1365
CMP6026
dTTP1366
dTDP1367
dTMP6027
dATP6077
dADP1368
dAMP6028
dGTP1369
dGDP1370
dGMP6029
dCTP1371
dCDP1372
dCMP6030
NAD+5882
FAD6074
Coenzyme A6031
S-Adenosylmethionine347
Tetrahydrofolate6088
Biotin16129599
Cobalamin16130103
Pyridoxal phosphate16130420
Thiamine pyrophosphate16130768
Lipoic acid123891
Ubiquinone145062
Heme10041
Iron-sulfur clustersN/A (cofactor)
ATP3307
ADP1358
AMP6023
cAMP6075
cGMP6076
GTP1359
GDP1360
GMP6024
UTP1362
UDP1363
UMP6025
CTP1364
CDP1365
CMP6026
dTTP1366
dTDP1367
dTMP6027
dATP6077
dADP1368
dAMP6028
dGTP1369
dGDP1370
dGMP6029
dCTP1371
dCDP1372
dCMP6030
NAD+5882
FAD6074
Coenzyme A6031
S-Adenosylmethionine347
Tetrahydrofolate6088
Biotin16129599
Cobalamin16130103
Pyridoxal phosphate16130420
Thiamine pyrophosphate16130768
Lipoic acid123891
Ubiquinone145062
Heme10041
Iron-sulfur clustersN/A (cofactor)

Erlotinib hydrochloride, a targeted anticancer drug, functions as a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular actions extend beyond direct EGFR blockade, influencing critical cellular processes including gene expression, DNA repair, vascular smooth muscle cell (VSMC) function, and immune responses.

Alterations in Gene Expression Profiles

Erlotinib hydrochloride profoundly modulates gene expression profiles, impacting various cellular pathways relevant to cell cycle regulation and inflammatory responses. Microarray analyses have been employed to identify genomic markers associated with erlotinib's effects nih.govaacrjournals.org.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1, p27)

Erlotinib hydrochloride significantly influences the expression and activity of key cell cycle regulatory proteins, notably Cyclin D1 and p27 (p27KIP1). In human esophageal cancer cells, erlotinib induces cell cycle arrest at the G1/S checkpoint nih.gov. This arrest is mediated by the inactivation of EGFR-tyrosine kinase (EGFR-TK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. Concurrently, erlotinib leads to an upregulation of cyclin-dependent kinase inhibitors p21(Waf1/CIP1) and p27(Kip1) and a downregulation of the cell cycle promoter cyclin D1 nih.gov. Cyclin D1 is an oncogene crucial for progression through the G1 phase of the cell cycle, while p27 acts as a tumor suppressor by inhibiting cyclin-dependent kinase (CDK) complexes, thereby regulating the G1/S transition immunologyresearchjournal.comwikipedia.org.

Differential Expression of Specific Genes (e.g., Egr-1, CXCL1, IL-1beta)

Erlotinib can differentially affect the expression of various genes, including those involved in inflammatory processes. Interleukin-1 beta (IL-1β) and CXCL1 (Chemokine CXCL1) are known to be part of inflammatory pathways that can transactivate EGFR nih.govoncotarget.com. In oral squamous cell carcinoma (OSCC) cell lines, IL-1β enhances the expression and secretion of CXCL1, which subsequently activates EGFR through the CXCL1-CXCR2 axis nih.gov. Erlotinib, as an EGFR inhibitor, can suppress this IL-1β-mediated cellular proliferation and EGFR phosphorylation, thereby disrupting this inflammatory signaling loop nih.gov.

Additionally, studies comparing erlotinib-resistant and erlotinib-sensitive head and neck squamous cell carcinoma (HNSCC) cell lines have revealed a deregulation of the IL-1 signaling pathway in resistant cells, with a significant upregulation of interleukin-1 alpha (IL1A) and IL-1β gene expression nih.gov. This indicates that altered expression of IL-1β and related cytokines may contribute to acquired resistance to erlotinib nih.gov. Erlotinib has also been shown to partially inhibit IL-1β-induced tissue factor expression by influencing the Src/EGFR/p42/44 MAPK pathway mdpi.com.

Interference with DNA Damage Repair Mechanisms (e.g., Rad51 Expression)

Erlotinib hydrochloride has been demonstrated to interfere with DNA damage repair (DDR) mechanisms, specifically homologous recombination (HR) repair, which contributes to its therapeutic efficacy, particularly when combined with other agents that induce DNA damage.

Erlotinib suppresses homologous recombination repair (HDR) in human breast cancer cells nih.govnih.gov. This suppression is associated with an increase in γ-H2AX foci, which are indicators of chromosomal double-strand breaks (DSBs) nih.govnih.gov. Importantly, erlotinib attenuates DNA damage-induced Rad51 foci and leads to the cytoplasmic retention of BRCA1 nih.govnih.gov. Both Rad51 (Rad51 Recombinase) and BRCA1 (BRCA1 protein, human) are crucial components of the HDR machinery nih.govnih.govmdpi.com. By disrupting their nuclear function and inhibiting their expression, erlotinib effectively sensitizes cancer cells to DNA damage nih.govnih.gov. The inhibition of EGFR by erlotinib leads to a downregulation of several DNA double-strand break repair proteins, including Rad51 and Rad50, and reduced phosphorylation of BRCA1, highlighting the role of EGFR signaling in DNA damage protection aacrjournals.org.

Effects on Phenotypic Modulations in Vascular Smooth Muscle Cells (VSMCs)

Erlotinib hydrochloride influences the phenotypic modulation of vascular smooth muscle cells (VSMCs), a process relevant to vascular pathologies such as intracranial aneurysm formation and chronic allograft injury.

Activation of EGFR in VSMCs correlates with shear stress in vitro, and treatment with erlotinib has been shown to reduce the phenotypic modulation of rat VSMCs nih.govresearchgate.net. Erlotinib significantly attenuates the incidence of intracranial aneurysms by inhibiting vascular remodeling and pro-inflammatory transformation of VSMCs in rat models nih.govresearchgate.net. In vitro experiments also revealed that erlotinib reduces phenotype modulation of VSMCs induced by hemodynamics in co-culture models researchgate.net.

Furthermore, erlotinib significantly prevents VSMC proliferation and migration in vitro nih.gov. Platelet-derived growth factor (PDGF)-B, a known inducer of VSMC proliferation, has its stimulatory effect prevented by erlotinib in a dose-dependent manner nih.gov. Similarly, erlotinib dose-dependently decreases VSMC migration nih.gov. These findings suggest that EGFR inhibition by erlotinib offers beneficial effects in conditions involving chronic allograft injury by preventing maladaptive VSMC proliferation and migration nih.gov.

Table 1: Effects of Erlotinib Hydrochloride on Vascular Smooth Muscle Cells (VSMCs)

Effect CategorySpecific Modulation by Erlotinib HydrochlorideReference
Phenotypic ModulationReduces phenotypic modulation of VSMCs induced by shear stress nih.govresearchgate.netresearchgate.net
Vascular RemodelingInhibits vascular remodeling in intracranial aneurysm vessel walls nih.govresearchgate.net
Pro-inflammatory TransformationInhibits pro-inflammatory transformation of VSMC in intracranial aneurysm vessel walls nih.govresearchgate.net
ProliferationSignificantly prevents VSMC proliferation in a dose-dependent manner nih.gov
MigrationDose-dependently decreases VSMC migration nih.gov

Inhibition of T-cell Proliferation and Th1-cell-mediated Immune Response

Erlotinib hydrochloride exhibits immunosuppressive properties, primarily by inhibiting T-cell proliferation and activation and modulating T-cell-mediated immune responses.

Erlotinib significantly inhibits the proliferation and activation of T cells induced by various stimuli, including concanavalin A, anti-CD3 plus anti-CD28 antibodies, staphylococcal enterotoxin B, or phorbol myristate acetate, in a concentration-dependent manner nih.gov. It also suppresses the secretion of proinflammatory cytokines such as IL-2 and IFN-γ from activated T cells nih.gov. This immunosuppressive effect is strongly linked to the potent downregulation of the c-Raf/ERK cascade and Akt signaling pathway nih.gov.

Further studies indicate that erlotinib induces G0/G1 arrest in activated T cells and suppresses the phosphorylation of c-Raf, ERK, and Akt nih.gov. In vivo, erlotinib has been shown to ameliorate picryl chloride-induced ear contact dermatitis in a dose-dependent manner, demonstrating its ability to impair T-cell-mediated immune responses nih.gov.

Selective EGFR inhibition in CD4+ T cells, which includes the action of erlotinib, can lead to T-cell anergy and a reduction in T-cell infiltration within atherosclerotic lesions, thereby protecting against the development and progression of atherosclerosis nih.gov. This inhibition also results in decreased T-cell proliferation and activation, alongside reduced production of interferon-γ, interleukin-4, and interleukin-2 nih.gov.

Table 2: Effects of Erlotinib Hydrochloride on T-cell Function

T-cell FunctionEffect of Erlotinib HydrochlorideAssociated MechanismReference
ProliferationSignificant inhibition in a concentration-dependent mannerDownregulation of c-Raf/ERK cascade and Akt signaling pathway nih.gov
ActivationSignificant inhibition in a concentration-dependent mannerDownregulation of c-Raf/ERK cascade and Akt signaling pathway nih.gov
Cell Cycle ProgressionCauses G0/G1 arrestImpacts G1 phase regulatory molecules nih.gov
Cytokine SecretionInhibits secretion of IL-2 and IFN-γ nih.gov
Th1/Th2 Cytokine ProductionBlocks Th1/Th2 cytokine production (e.g., IFN-γ, IL-4, IL-2) nih.gov
Immune ResponseImpairs T-cell-mediated immune response (in vitro and in vivo) nih.gov
T-cell AnergyInduces T-cell anergy (in vivo) nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Erlotinib Hydrochloride

EGFR-Dependent Resistance Mechanisms

The most direct route to erlotinib (B232) resistance involves genetic changes in the EGFR gene, which either prevent the drug from binding effectively or amplify the target to a level that the drug concentration is insufficient.

Secondary Mutations within the EGFR Kinase Domain (e.g., T790M)

The most prevalent mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib is the emergence of a secondary mutation in the EGFR kinase domain. researchgate.netnih.gov The most common of these is the T790M mutation, which is detected in approximately 50-60% of NSCLC cases that develop resistance to erlotinib or gefitinib (B1684475). nih.govamegroups.orgspandidos-publications.com This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 in exon 20 of the EGFR gene. nih.govnih.gov The "gatekeeper" T790M mutation increases the affinity of the EGFR kinase domain for ATP, the natural substrate, thereby reducing the competitive binding of erlotinib. nih.govspandidos-publications.com While T790M is the most frequent secondary mutation, other less common mutations such as L747S, D761Y, and T854A have also been identified. researchgate.net

EGFR Secondary Mutation Frequency in Erlotinib Resistance Mechanism of Resistance
T790M ~50-60%Increases ATP affinity, sterically hinders TKI binding. nih.govspandidos-publications.com
L747S Less frequentAlters the conformation of the drug-binding pocket.
D761Y Less frequentAffects the kinase domain's catalytic activity.
T854A Less frequentConfers resistance to second-generation TKIs as well. researchgate.net

EGFR Gene Copy Number Amplification

Another EGFR-dependent resistance mechanism is the amplification of the EGFR gene itself. researchgate.net In some cases, tumor cells acquire an increased number of copies of the EGFR gene, leading to overexpression of the EGFR protein. This heightened level of the target protein can overwhelm the inhibitory capacity of standard doses of erlotinib. Studies have shown that resistant tumor specimens can exhibit significant amplification of EGFR, with copy numbers exceeding five. researchgate.net Furthermore, research on erlotinib-resistant cell lines has demonstrated that amplification of the wild-type EGFR allele can confer resistance to third-generation EGFR-TKIs. aacrjournals.org This suggests that even in the absence of secondary mutations, a quantitative increase in the drug's target can be a potent resistance mechanism. In some instances, the loss of amplification of the mutated EGFR gene, paradoxically, has also been associated with acquired resistance to afatinib (B358), erlotinib, and osimertinib (B560133) in human lung cancer cells. oncotarget.com

EGFR-Independent Bypass Signaling Pathways

Tumor cells can also develop resistance by activating alternative signaling pathways that circumvent the need for EGFR activity, thereby rendering erlotinib ineffective. These "bypass tracks" provide the cancer cells with the necessary signals for proliferation and survival.

MET Proto-Oncogene Amplification

Amplification of the MET proto-oncogene is a well-established mechanism of acquired resistance to erlotinib, accounting for approximately 5-20% of cases. pnas.orgwikipedia.orgpnas.org The MET receptor tyrosine kinase, when amplified, can drive downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR. pnas.org This activation of parallel signaling effectively bypasses the EGFR blockade imposed by erlotinib. oncotarget.com Research has shown that MET amplification can occur both with and without the concurrent presence of the T790M mutation, indicating it is an independent resistance mechanism. pnas.orgnih.gov In a study of patients with acquired resistance, MET was amplified in 21% of cases, compared to only 3% in untreated patients. pnas.org

HER2 Activation and Signaling Dependency

HER2 (also known as ERBB2) is another member of the EGFR family of receptor tyrosine kinases. nih.gov Overexpression or amplification of HER2 can lead to the formation of HER2-containing heterodimers (e.g., HER2/HER3), which can activate downstream signaling pathways and confer resistance to erlotinib. aacrjournals.orgnih.gov Overexpression of HER2 has been shown to confer resistance to erlotinib in EGFR-mutant lung adenocarcinoma cells that lack the T790M mutation. aacrjournals.org The activation of HER2 signaling can compensate for the inhibition of EGFR, allowing tumor cells to continue to proliferate. nih.gov

Activation of ERBB3-Dependent PI3K Pathway

ERBB3 (or HER3) plays a crucial role in mediating resistance to EGFR inhibitors. Although ERBB3 has weak intrinsic kinase activity, it becomes a potent signaling molecule upon heterodimerization with other ERBB family members, particularly EGFR and HER2. nih.govtandfonline.com The ERBB3 receptor contains multiple binding sites for the p85 subunit of phosphoinositide 3-kinase (PI3K), making it a strong activator of the PI3K/AKT survival pathway. tandfonline.comoaepublish.com In the context of erlotinib resistance, the activation of the ERBB3-dependent PI3K pathway can be driven by several mechanisms. For instance, in cases of MET amplification, MET can dimerize with ERBB3 to activate PI3K signaling, thus conferring resistance to erlotinib. oaepublish.comaacrjournals.org Studies in pancreatic cancer have shown that cells lacking ERBB3 are less dependent on EGFR signaling and therefore more resistant to erlotinib. tandfonline.comnih.gov Conversely, inhibiting ERBB3 expression in sensitive cells can lead to acquired resistance. tandfonline.comnih.gov

Bypass Pathway Key Molecule(s) Downstream Effectors Frequency in Resistance
MET Amplification METPI3K/AKT~5-20% pnas.orgwikipedia.orgpnas.org
HER2 Activation HER2, HER3PI3K/AKT, MAPKVariable
ERBB3-PI3K Pathway ERBB3, PI3KAKTVariable

JAK2/STAT3 Signaling Pathway Activation

The activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway is a key mechanism of acquired resistance to Erlotinib. frontiersin.org Constitutive activation of STAT3 is a common feature in many solid tumors, including non-small cell lung cancer (NSCLC). oncotarget.com Studies have demonstrated that in Erlotinib-resistant NSCLC cells, there are often elevated levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). oncotarget.comnih.gov For instance, research on Erlotinib-resistant lung cancer cell lines, such as H1975 and H1650, revealed higher levels of interleukin-6 (IL-6), p-JAK2, and p-STAT3 compared to the Erlotinib-sensitive PC-9 cell line. oncotarget.com This suggests an IL-6-driven activation of the JAK2/STAT3 pathway contributes to resistance. oncotarget.com

The activation of this pathway can circumvent the EGFR blockade by Erlotinib. Even when Erlotinib successfully inhibits EGFR phosphorylation, the activated JAK2/STAT3 pathway can promote cell survival and proliferation. nih.govlka.lt For example, STAT3 activation has been linked to increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which helps cancer cells evade programmed cell death. drugbank.com

Crucially, inhibiting this pathway has been shown to restore sensitivity to Erlotinib. The use of a JAK2 inhibitor, such as TG101348 or JSI-124 (cucurbitacin I), in combination with Erlotinib has been demonstrated to overcome resistance in preclinical models. frontiersin.orgoncotarget.comnih.gov In xenograft models using Erlotinib-resistant cells, the combination therapy led to significant tumor shrinkage compared to either drug used alone, confirming the pathway's role in resistance. nih.gov Similarly, knocking down STAT3 using RNA interference sensitized resistant cells to Erlotinib-induced apoptosis. oncotarget.comdrugbank.com These findings underscore that the JAK2/STAT3 pathway acts as a critical survival signal that cancer cells can exploit to become resistant to EGFR-targeted therapy. frontiersin.org

Insulin-like Growth Factor 1 Receptor (IGF-1R) Overexpression and Activation

The overexpression and hyperactivation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) is another significant bypass mechanism contributing to Erlotinib resistance. nih.govresearchgate.net Upregulation of IGF-1R has been observed in NSCLC cell lines that have developed acquired resistance to Erlotinib. researchgate.net For example, in the HCC827 lung adenocarcinoma cell line, which has an EGFR exon 19 deletion, acquired resistance to Erlotinib was associated with a 2.5-fold upregulation of IGF-1R gene expression and receptor hyperactivation. nih.govresearchgate.net

The activation of IGF-1R can trigger downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell survival and proliferation, thereby compensating for the inhibition of the EGFR pathway by Erlotinib. nih.govoaepublish.com This mechanism of intrinsic resistance has been observed with first, second, and third-generation EGFR-TKIs. oaepublish.com The prolonged use of Erlotinib can lead to this acquired drug resistance mediated by the upregulation of IGF-1R. researchgate.net

Studies have shown that targeting IGF-1R can re-sensitize resistant cells to Erlotinib. The use of anti-IGF-1R antibodies has been shown to induce apoptosis in resistant cells when combined with an EGFR inhibitor. researchgate.net Furthermore, research using CRISPR/Cas9 to delete the IGF-1R gene in HCC827 cells revealed that in the absence of IGF-1R, the cells developed resistance to Erlotinib through a different mechanism (MET gene amplification). nih.govresearchgate.net This highlights the pivotal role of IGF-1R in dictating the specific mechanism of resistance that emerges in response to high-dose Erlotinib treatment. nih.govresearchgate.net

Drug Efflux Pump Overexpression

Role of ABCB1 (P-glycoprotein/MDR1)

The overexpression of ATP-binding cassette (ABC) transporters is a classic mechanism of multidrug resistance (MDR). One of the most important of these is ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1). spandidos-publications.com This protein functions as an energy-dependent efflux pump, actively transporting a wide range of xenobiotics, including many anticancer drugs, out of the cell. spandidos-publications.com

Erlotinib has been identified as a substrate for ABCB1. nih.govnih.govsnmjournals.orgnih.gov This means that when ABCB1 is overexpressed on the surface of cancer cells, it can recognize and pump Erlotinib out of the cell's interior. This reduces the intracellular concentration of the drug, preventing it from reaching a high enough level to effectively inhibit its target, EGFR. In vitro studies using cell lines engineered to overexpress ABCB1 have confirmed that the transporter actively transports Erlotinib. nih.govaacrjournals.org

Furthermore, the absence of ABCB1 has been shown to significantly impact Erlotinib's pharmacokinetics. In vivo studies using knockout mice lacking the genes for P-gp (Mdr1a/1b) and BCRP (Bcrp1) demonstrated a significantly increased oral bioavailability of Erlotinib compared to wild-type mice. nih.govaacrjournals.org This indicates that P-gp in tissues like the intestine limits the absorption of the drug. nih.gov Interestingly, Erlotinib itself can also act as an inhibitor of ABCB1, though its effect can be substrate-dependent. nih.gov

Contribution of ABCG2 (Breast Cancer Resistance Protein/BCRP1)

Another critical efflux pump involved in Erlotinib resistance is ABCG2, also known as Breast Cancer Resistance Protein (BCRP). dovepress.comnih.gov Like ABCB1, ABCG2 is an ABC transporter that expels a variety of substrates from the cell, contributing to multidrug resistance. dovepress.comnih.gov

Erlotinib is a well-documented substrate of ABCG2. snmjournals.orgaacrjournals.orgdovepress.comresearchgate.net Overexpression of ABCG2 in cancer cells leads to increased efflux of Erlotinib, lowering its intracellular concentration and thereby reducing its therapeutic effect. researchgate.net In vitro transport studies have consistently shown that Erlotinib is actively transported by ABCG2. nih.govaacrjournals.org At lower concentrations, Erlotinib acts as a substrate, while at higher concentrations, it can inhibit the transporter's function. aacrjournals.org

The clinical relevance of this interaction is supported by pharmacokinetic studies. The absence of both BCRP (the murine homolog of ABCG2) and P-gp in triple-knockout mice leads to increased systemic exposure and bioavailability of orally administered Erlotinib. nih.govnih.gov This suggests that ABCG2 plays a significant role, alongside ABCB1, in limiting the drug's absorption and distribution. nih.govsnmjournals.org The regulation of ABCG2 expression itself can be influenced by the EGFR pathway, adding another layer of complexity to its role in resistance. researchgate.net

Compound and Protein Table

NameType
Erlotinib hydrochlorideSmall Molecule Inhibitor
SelumetinibSmall Molecule Inhibitor
TG101348Small Molecule Inhibitor
JSI-124 (Cucurbitacin I)Small Molecule Inhibitor
Interleukin-6 (IL-6)Cytokine
P-glycoprotein (P-gp/ABCB1)Protein (Efflux Pump)
Breast Cancer Resistance Protein (BCRP/ABCG2)Protein (Efflux Pump)
Janus kinase 2 (JAK2)Protein (Kinase)
Signal transducer and activator of transcription 3 (STAT3)Protein (Transcription Factor)
Insulin-like Growth Factor 1 Receptor (IGF-1R)Protein (Receptor Tyrosine Kinase)
Epidermal Growth Factor Receptor (EGFR)Protein (Receptor Tyrosine Kinase)
KRASProtein (GTPase)
RAFProtein (Kinase)
MEKProtein (Kinase)
ERKProtein (Kinase)
PI3KProtein (Kinase)
AktProtein (Kinase)
Bcl-2Protein (Anti-apoptotic)
Bcl-XLProtein (Anti-apoptotic)
METProtein (Receptor Tyrosine Kinase)

Phenotypic Plasticity and Epithelial-Mesenchymal Transition in Resistance

Phenotypic plasticity, the ability of cells to adopt different observable characteristics in response to environmental cues, is a significant driver of therapeutic resistance in cancer. nih.gov This cellular adaptability allows a subpopulation of tumor cells to survive the selective pressure of targeted therapies like erlotinib hydrochloride, often leading to treatment failure. One of the most critical manifestations of phenotypic plasticity in the context of erlotinib resistance is the Epithelial-Mesenchymal Transition (EMT). mdpi.com

EMT is a complex, transcriptionally regulated process where epithelial cells, which are typically stationary and interconnected, undergo a phenotypic switch to a mesenchymal state. amegroups.org This transition endows the cells with migratory and invasive properties, which are hallmarks of metastasis. aacrjournals.org Crucially, this shift is also strongly associated with the development of both intrinsic and acquired resistance to a range of cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) such as erlotinib. frontiersin.orgaacrjournals.org

The link between an EMT gene signature and resistance to erlotinib in non-small cell lung cancer (NSCLC) cell lines is well-documented. aacrjournals.org Cancer cells that have undergone EMT or exist in a hybrid epithelial/mesenchymal (E/M) state often display inherent insensitivity to EGFR inhibition. mdpi.comaacrjournals.orgoncotarget.com In cases of acquired resistance, a subset of tumor cells can activate the EMT program to bypass their dependency on the EGFR signaling pathway, rendering erlotinib ineffective. amegroups.org This transition can occur independently of other known resistance mechanisms, such as the EGFR T790M mutation or MET amplification, highlighting it as a distinct and parallel resistance pathway. frontiersin.orgnih.gov

Key Molecular and Cellular Changes in EMT-Mediated Resistance

The transition from an epithelial to a mesenchymal phenotype involves profound changes in cell morphology, adhesion, and the expression of key biomarker proteins. These alterations are central to the mechanism of erlotinib resistance.

Loss of Epithelial Markers : A primary event in EMT is the downregulation of E-cadherin (Cadherin-1), a crucial protein for forming adherens junctions that hold epithelial cells together. aacrjournals.orgmdpi.com The loss of E-cadherin disrupts cell-cell adhesion, leading to a less organized tissue structure and increased cellular motility. aacrjournals.org Studies have shown that resistant NSCLC cells consistently exhibit decreased or lost E-cadherin expression. mdpi.comoncotarget.com Other epithelial markers, such as Claudin and ZO-1, are also frequently downregulated. aacrjournals.org

Gain of Mesenchymal Markers : Concurrently, cells undergoing EMT upregulate mesenchymal proteins. Vimentin, an intermediate filament protein, is a classic mesenchymal marker whose expression is associated with increased motility and a spindle-like cell shape. aacrjournals.orgoncotarget.com Another key marker is N-cadherin, the upregulation of which often accompanies the loss of E-cadherin in a phenomenon known as the "cadherin switch." oncotarget.com

Activation of EMT-Inducing Transcription Factors (EMT-TFs) : The entire EMT process is orchestrated by a core set of transcription factors, including Snail, Slug, ZEB1, and Twist. aacrjournals.orgnih.gov These factors repress the expression of epithelial genes like E-cadherin and activate mesenchymal genes. aacrjournals.orgmdpi.com For instance, ZEB1 has been identified as a significant regulator in TGF-β-induced EMT and TKI resistance, and its knockdown can help reverse the resistant phenotype. frontiersin.orgnih.gov

The table below summarizes the typical changes in molecular markers observed in erlotinib-resistant cells that have undergone EMT.

Marker TypeMarker NameChange in Expression in Resistant CellsRole in EMTReference
EpithelialE-cadherin (Cadherin-1)↓ DecreasedLoss disrupts cell-cell adhesion aacrjournals.orgmdpi.comoncotarget.com
EpithelialClaudin, ZO-1↓ DecreasedLoss of tight junction integrity aacrjournals.org
MesenchymalVimentin↑ IncreasedPromotes motility and spindle shape aacrjournals.orgoncotarget.com
MesenchymalN-cadherin↑ Increased"Cadherin switch," promotes motility oncotarget.com
Transcription FactorSnail (SNAI1)↑ IncreasedRepresses E-cadherin, induces EMT amegroups.orgoncotarget.com
Transcription FactorSlug (SNAI2)↑ IncreasedRepresses E-cadherin, induces EMT aacrjournals.orgnih.gov
Transcription FactorZEB1↑ IncreasedRepresses E-cadherin, induces EMT aacrjournals.orgfrontiersin.orgnih.gov
Transcription FactorTwist↑ IncreasedPromotes EMT and cancer stemness aacrjournals.orgnih.gov

Signaling Pathways Driving EMT in Erlotinib Resistance

Several signaling pathways can induce and maintain the EMT phenotype, thereby contributing to erlotinib resistance. These pathways often act as bypass tracks, reactivating downstream signaling (such as the PI3K/AKT and MAPK pathways) even when EGFR is effectively inhibited by erlotinib. amegroups.org

Transforming Growth Factor-β (TGF-β) : The TGF-β pathway is a potent and well-studied inducer of EMT. amegroups.org Cancer cells can increase their production of active TGF-β during the development of EGFR-TKI resistance. amegroups.org Upon binding its receptor, TGF-β activates the SMAD protein complex, which translocates to the nucleus to regulate the expression of EMT-TFs. amegroups.org Transient stimulation with TGF-β has been shown to induce both EMT and acquired resistance to erlotinib in NSCLC cell lines. amegroups.org

Insulin-like Growth Factor 1 Receptor (IGF1R) : Activation of IGF1R is another established mechanism of resistance to EGFR-TKIs. amegroups.orgresearchgate.net Overexpression and hyperactivation of IGF1R can initiate EMT, and inhibiting IGF1R has been shown to reverse the mesenchymal phenotype and restore erlotinib sensitivity in resistant cells. amegroups.orgoncotarget.com The IGF1R pathway often utilizes Snail as a key downstream effector to induce EMT. amegroups.org

Fibroblast Growth Factor Receptor (FGFR) : Upregulation of FGFR1 has been identified as a bypass signaling pathway in erlotinib-resistant subclones that exhibit an EMT phenotype. nih.gov This pathway can function through an FGF2-FGFR1 autocrine loop to induce and sustain EMT, representing a parallel resistance mechanism to MET amplification. nih.gov Downregulation of the protein LMNA has been linked to the promotion of erlotinib resistance by activating the FGFR/MAPK/c-fos signaling pathway, which in turn induces EMT. mdpi.comnih.gov

Other Key Pathways : Several other signaling molecules and pathways are implicated in EMT-driven resistance. These include the AXL receptor tyrosine kinase, the Notch pathway, and factors such as HGF and GAS6. amegroups.orgnih.gov Additionally, proteins like Guanylate-binding protein-1 (GBP1) have been found to be upregulated in erlotinib-resistant cells, where they promote resistance by activating EMT through interaction with phosphoglycerate kinase 1 (PGK1). spandidos-publications.com The enrichment of cancer stem cell (CSC)-like states is also closely linked to EMT and resistance, with markers like ALDH1A3 and CD44high/CD24low being associated with both stemness and an erlotinib-refractory state. tandfonline.comspandidos-publications.com

The table below details the key signaling pathways and their role in promoting EMT-mediated resistance to erlotinib.

Signaling Pathway/MoleculeMechanism of ActionKey MediatorsReference
TGF-βInduces EMT through canonical and non-canonical signalingSMAD2, SMAD3, SMAD4, ZEB1 amegroups.orgfrontiersin.org
IGF1RBypasses EGFR blockade, activates downstream pathways (PI3K/AKT, MAPK) to induce EMTIGF1, Snail amegroups.orgoncotarget.com
FGFRActs as a bypass signaling pathway to induce and sustain EMTFGFR1, FGF2, LMNA, c-fos nih.govmdpi.comnih.gov
AXLReceptor tyrosine kinase activation promotes EMT and resistanceAXL, GAS6 amegroups.orgnih.gov
NotchActivation of Notch signaling, normally repressed by EGFR, can induce EMTNotch proteins amegroups.org
GBP1/PGK1GBP1 interacts with PGK1 to activate the EMT pathwayGBP1, PGK1 spandidos-publications.com
Cancer Stem Cell (CSC) PathwaysEnrichment of CSC-like cells with inherent EMT characteristicsALDH1A3, CD44, CD24 tandfonline.comspandidos-publications.com

Preclinical Research Models for Erlotinib Hydrochloride Investigations

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects of erlotinib (B232) hydrochloride, including its efficacy against tumor growth, its pharmacokinetics, and its interactions within a living organism.

Mouse Xenograft Models of Human Tumors

Mouse xenograft models, particularly those using immunodeficient mice, are widely employed to study the antitumor activity of erlotinib hydrochloride against human cancers. In these models, human tumor cells are subcutaneously implanted into athymic nude mice, allowing the tumors to grow and providing a platform to assess drug efficacy.

Research findings demonstrate that erlotinib hydrochloride effectively inhibits tumor growth in various human cancer xenografts. For instance, treatment with erlotinib hydrochloride has been shown to profoundly inhibit the growth of human HN5 head and neck carcinoma xenografts aacrjournals.org. In non-small cell lung cancer (NSCLC) xenograft models, such as H460a and A549, erlotinib hydrochloride has demonstrated significant inhibition rates of 71% and 93%, respectively selleckchem.com. Studies using human NSCLC (Lu-99 and PC-9 cell lines) and breast cancer xenografts (KPL-4) also confirm significant growth inhibition with erlotinib monotherapy aacrjournals.orgspandidos-publications.com. The drug works by inhibiting EGFR autophosphorylation in these xenografts selleckchem.com.

Tumor Model (Human Cell Line)Animal ModelObserved EffectReference
HN5 (Head and Neck Carcinoma)Athymic miceProfound inhibition of tumor growth aacrjournals.org
H460a (NSCLC)Athymic mice71% tumor inhibition rate selleckchem.com
A549 (NSCLC)Athymic mice93% tumor inhibition rate selleckchem.com
Lu-99 (NSCLC)Nude miceSignificant growth inhibition spandidos-publications.com
PC-9 (NSCLC)Nude miceSignificant growth inhibition spandidos-publications.com
QG56 (NSCLC)BALB/c nu/nu miceSignificant tumor growth inhibition (TCR: 0.79) aacrjournals.org
KPL-4 (Breast Cancer)Severe combined immunodeficient beige miceSignificant tumor growth inhibition (TCR: 0.51) aacrjournals.org

Erlotinib hydrochloride also demonstrates activity in chemosensitive and chemoresistant tumor xenografts. For example, in mice bearing cisplatin (B142131) (CDDP)-sensitive and CDDP-resistant ME180 tumor xenografts, the AE-ME180/CDDP cell line (chemoresistant) showed greater sensitivity to erlotinib in an in vitro growth-inhibition assay aacrjournals.org. While erlotinib treatment had limited effect on parental ME180 xenograft growth, these studies highlight the potential for enhanced sensitivity in certain chemoresistant lines aacrjournals.org.

Studies have also explored combination therapies in xenograft models. For instance, combining erlotinib with gemcitabine (B846) significantly inhibited tumor growth in KRAS-mutated pancreatic cancer xenograft models (HPAC cells) compared to monotherapy spandidos-publications.com.

Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) offer a more physiologically relevant system to study erlotinib hydrochloride, as they develop tumors through a process that mimics human carcinogenesis. These models are particularly valuable for investigating mechanisms of drug resistance.

GEMMs expressing mutant EGFR, such as those with the L858R point mutation or exon 19 deletion, have been established to induce lung adenocarcinomas that are dependent on the continued activity of the mutant receptor for survival nih.govnih.gov. Treatment of these tumor-bearing mice with erlotinib hydrochloride has been shown to cause tumor regression nih.govnih.gov.

Furthermore, GEMMs have been critical in understanding mechanisms of acquired resistance to erlotinib. For example, models with inducible expression of EGFR T790M alone or in combination with the L858R mutation demonstrate resistance to erlotinib, recapitulating the clinical observation of resistance to EGFR tyrosine kinase inhibitors in human lung adenocarcinoma nih.govplos.orgaacrjournals.org. Studies in these models have detected the T790M mutation in erlotinib-resistant lung tumors after multiple cycles of drug treatment, and also Met amplification, mirroring molecular changes seen in human tumors nih.govnih.gov.

Mouse Model TypeEGFR MutationObserved Phenomenon/ApplicationReference
Transgenic mice (Lung adenocarcinoma)EGFRL858R or EGFRΔL747-S752Tumor regression upon erlotinib treatment nih.govnih.gov
Transgenic mice (Lung adenocarcinoma)EGFRT790M or EGFRL858R+T790MResistance to erlotinib treatment; development of drug resistance mechanisms (e.g., T790M mutation, MET amplification) nih.govnih.govplos.org

Models for Organ-Specific Injury and Protection (e.g., Cisplatin-induced Nephrotoxicity in Rats)

Preclinical models are also utilized to investigate the potential protective effects of erlotinib hydrochloride against drug-induced organ injury. One notable example is its investigation in cisplatin-induced nephrotoxicity.

Studies in male Sprague-Dawley rats have explored the renoprotective effect of erlotinib hydrochloride against cisplatin (CP)-induced acute kidney injury (AKI) nih.govplos.org. Rats treated with erlotinib hydrochloride exhibited significant improvement of renal function, characterized by reductions in serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and urinary N-acetyl-β-D-glucosaminidase (NAG) levels, alongside an increase in urine volume and creatinine clearance compared to CP-treated controls nih.govplos.org. Histopathological analysis revealed that erlotinib attenuated tubulointerstitial injury and reduced the number of apoptotic and proliferating cells in the kidneys nih.govplos.org.

Mechanistically, erlotinib treatment significantly reduced renal cortical mRNA for profibrogenic genes and decreased the Bax/Bcl-2 mRNA and protein ratios, indicating an anti-apoptotic effect nih.govplos.org. In vitro studies using human renal proximal tubular cells (HK-2) corroborated these findings, showing that erlotinib significantly reduced the phosphorylation of MEK1 and Akt, signaling pathways implicated in CP-induced injury nih.govplos.org. These results suggest that erlotinib hydrochloride possesses renoprotective properties by decreasing apoptosis and proliferation of tubular cells, likely through the inhibition of EGFR downstream signaling pathways nih.govplos.org.

Another study utilized an adenine-induced nephrotoxicity model in mice, demonstrating that concurrent erlotinib administration decreased elevated levels of serum creatinine, urea, and uric acid nih.govresearchgate.net. Erlotinib also reduced malondialdehyde levels while increasing reduced glutathione (B108866) and catalase levels, suggesting an antioxidant effect nih.govresearchgate.net. Furthermore, it notably reduced fibrosis and tubular injury, decreasing TGF-β1, p-ERK1/2, and p-STAT3, and modulated apoptotic pathways by elevating Bcl-2 and reducing p53 expression nih.govresearchgate.net.

Model TypeInjury InducerKey Findings (Erlotinib Effect)Reference
Sprague-Dawley rats (in vivo)Cisplatin (CP)Improved renal function, attenuated tubulointerstitial injury, reduced apoptotic/proliferating cells, decreased profibrogenic genes, reduced Bax/Bcl-2 ratio. nih.govplos.org
Mice (in vivo)AdenineDecreased serum creatinine, urea, uric acid; reduced malondialdehyde; increased reduced glutathione/catalase; reduced fibrosis/tubular injury; decreased TGF-β1, p-ERK1/2, p-STAT3; elevated Bcl-2, reduced p53. nih.govresearchgate.net
HK-2 cells (in vitro)Cisplatin (CP)Reduced phosphorylation of MEK1 and Akt. nih.govplos.org

Non-Human Primate Models for Blood-Brain Barrier Penetration Studies

Non-human primate (NHP) models are critical for studying the blood-brain barrier (BBB) penetration of drugs like erlotinib hydrochloride, as they more closely resemble humans in terms of transporter expression levels at the BBB compared to rodents snmjournals.orgnih.govsnmjournals.orgnih.gov. Erlotinib poorly penetrates the BBB due to efflux transport by P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) snmjournals.orgnih.govsnmjournals.org.

Studies in Papio anubis baboons (a type of NHP) using positron emission tomography (PET) scans have assessed the efficacy of ABCB1/ABCG2 inhibitors to enhance the brain distribution of [11C]erlotinib snmjournals.orgnih.govsnmjournals.org. Under baseline conditions, the distribution of [11C]erlotinib to the brain was significantly lower than to muscle tissue, confirming its limited BBB penetration snmjournals.orgnih.gov.

Infusion of elacridar, an ABCB1/ABCG2 inhibitor, resulted in a substantial 3.5-fold increase in [11C]erlotinib distribution to the brain, reaching levels comparable to those in muscle tissue snmjournals.orgnih.govsnmjournals.org. High-dose erlotinib infusion also led to a 1.7-fold increase in [11C]erlotinib brain distribution, albeit with a concomitant increase in plasma exposure snmjournals.orgnih.govsnmjournals.org. These findings suggest that pharmacological inhibition of ABCB1/ABCG2 can significantly enhance the brain delivery of erlotinib in NHPs, providing valuable data for potential clinical strategies to treat brain metastases of NSCLC snmjournals.orgnih.govsnmjournals.org.

Model OrganismInterventionEffect on [11C]Erlotinib Brain Distribution (Fold Increase)Reference
Papio anubis baboonsElacridar infusion3.5-fold increase snmjournals.orgnih.govsnmjournals.org
Papio anubis baboonsHigh-dose Erlotinib infusion1.7-fold increase snmjournals.orgnih.govsnmjournals.org

Methodologies and Techniques in Preclinical Research

Preclinical research on erlotinib hydrochloride employs various methodologies and techniques to characterize its cellular effects and interactions.

Cell Proliferation and Growth Inhibition Assays

Cell proliferation and growth inhibition assays are fundamental in vitro techniques used to assess the direct impact of erlotinib hydrochloride on cancer cell growth. The most common method for determining cell viability and growth inhibition is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay aacrjournals.orgspandidos-publications.comwaocp.orgspandidos-publications.com. This colorimetric assay measures the metabolic activity of living cells.

In these assays, exponentially growing cells are typically seeded in multi-well plates and exposed to serial dilutions of erlotinib hydrochloride for a specified incubation time, often 72 hours aacrjournals.orgselleckchem.comwaocp.orgspandidos-publications.com. Cell viability or growth inhibition is then expressed as a percentage relative to untreated control cells selleckchem.com. The 50% inhibitory concentration (IC50) value, representing the drug concentration required to achieve 50% cell growth inhibition, is a key parameter determined from these assays aacrjournals.orgselleckchem.comspandidos-publications.comwaocp.orgspandidos-publications.com.

Erlotinib hydrochloride has shown potent growth inhibitory effects across various human cancer cell lines. In cell-free assays, erlotinib hydrochloride exhibits an IC50 of 2 nM for EGFR inhibition aacrjournals.orgselleckchem.comcancernetwork.com. In intact human tumor cells, it potently inhibits EGFR activation, with IC50 values around 20 nM for HNS human head and neck tumor cells, DiFi human colon cancer cells, and MDA MB-468 human breast cancer cells selleckchem.com. For NSCLC cell lines such as A549, H322, H3255, H358, H661, H1650, H1975, H1299, and H596, IC50 values range from 29 nM to over 20 µM selleckchem.com. Pancreatic cancer cells, including AsPC-1 and BxPC-3, also show significantly inhibited growth at 2 µM erlotinib hydrochloride selleckchem.com.

Cell LineAssay TypeObserved IC50 / ActivityReference
Cell-free assays (EGFR)Kinase Assay2 nM selleckchem.comcancernetwork.com
Human A431 cells (EGFR)HTRF assay0.42 µM selleckchem.com
Human A431 cells (EGFR)Phosphotyrosine ELISA0.0012 µM selleckchem.com
HNS human head and neck tumor cellsFunction assay20 nM selleckchem.com
DiFi human colon cancer cellsFunction assayPotent inhibition, apoptosis induction at 1 µM selleckchem.com
MDA MB-468 human breast cancer cellsFunction assayPotent inhibition selleckchem.com
NSCLC cell lines (e.g., A549, H322)Cell viability (MTT assay)29 nM to >20 µM selleckchem.com
AsPC-1, BxPC-3 pancreatic cellsGrowth inhibitionSignificant inhibition at 2 µM selleckchem.com
HPAC pancreatic cellsMTT assay1.1 µM spandidos-publications.com
Capan-1 pancreatic cellsMTT assay3.0 µM spandidos-publications.com
A549 cells (NSCLC)MTT assay14.8 µM (nanoparticle study) waocp.org
HCC827 cells (NSCLC, EGFR mutation Del746-750)MTT assay0.008 µM spandidos-publications.com
NCI-H292 cells (NSCLC, EGFR wild-type)MTT assay0.08 µM spandidos-publications.com
A549 cells (NSCLC, KRAS mutation G12S)MTT assay4.8 µM spandidos-publications.com

The anti-proliferative activity of erlotinib is dose- and time-dependent waocp.org. Beyond growth inhibition, erlotinib induces apoptosis in some cell lines, such as DiFi human colon cancer cells at 1 µM selleckchem.com. It also influences cell cycle progression by inducing the expression of the cell-cycle inhibitor p27 and suppressing cyclin D1, thereby blocking progression at the G1 phase aacrjournals.org. Clonogenic assays are also used to assess the long-term inhibition of colony formation by erlotinib cancernetwork.com. Additionally, some studies have shown that the growth inhibitory effect of erlotinib can be enhanced when combined with other agents, such as gemcitabine, particularly in KRAS-mutated pancreatic cancer cells, where the combination effects are considered additive selleckchem.comspandidos-publications.com.

Western Blot Analysis for Protein Phosphorylation and Expression

Western blot analysis is a fundamental technique in preclinical studies of erlotinib hydrochloride, providing critical insights into its ability to inhibit EGFR phosphorylation and modulate the expression and phosphorylation of downstream signaling molecules. This method allows for the direct assessment of the drug's target engagement and its subsequent effects on intracellular pathways.

Studies have demonstrated that erlotinib hydrochloride strongly inhibits the phosphorylation of extracellular signal-regulated kinase-1/2 (ERK-1/2) in human head and neck carcinoma cell lines (CAL33 and CAL166) and in mouse xenograft models nih.gov. This inhibition of phospho-ERK-1/2 was associated with a reduction in [18F]FDG uptake, suggesting a molecular response to erlotinib treatment nih.gov.

In non-small cell lung cancer (NSCLC) PC-9 cells, which are sensitive to erlotinib, treatment with the compound leads to a decrease in phospho-EGFR levels, followed by a reduction in the phosphorylation of key downstream effectors such as phospho-ERK and phospho-AKT aacrjournals.org. Conversely, the presence of hepatocyte growth factor (HGF) can reverse erlotinib's efficacy and restore phospho-ERK and phospho-AKT levels, indicating a potential mechanism of resistance aacrjournals.org.

Furthermore, Western blot analysis has been employed to examine the expression and phosphorylation of various proteins involved in cell cycle progression, apoptosis, and resistance mechanisms. For instance, in Lewis lung cancer xenografts, erlotinib hydrochloride has been shown to alter the protein expression levels of AKT, phosphorylated AKT (P-AKT), and Cyclin D1, suggesting its involvement in the EGFR-AKT-Cyclin D1-CDK-4 pathway plos.org. In studies investigating erlotinib-resistant NSCLC cells, Western blot has been used to detect changes in apoptotic markers such as cleaved-PARP, cleaved-caspase 3, Bax, and Bcl-2 frontiersin.orgnih.gov.

Table 1: Representative Western Blot Findings in Erlotinib Hydrochloride Preclinical Studies

Study ModelTarget/Pathway AnalyzedObserved Effect of Erlotinib HClCitation
Head and Neck Carcinoma Cells (CAL33, CAL166) & Mouse XenograftsERK-1/2 phosphorylationStrong inhibition of phosphorylation nih.gov
PC-9 NSCLC CellsPhospho-EGFR, Phospho-ERK, Phospho-AKTDecreased phosphorylation levels aacrjournals.org
Lewis Lung Cancer XenograftsAKT, P-AKT, Cyclin D1 protein expressionAltered expression/phosphorylation (related to EGFR-AKT-Cyclin D1-CDK-4 pathway) plos.org
Erlotinib-resistant NSCLC CellsCleaved-PARP, Cleaved-caspase 3, Bax, Bcl-2Altered protein levels indicating apoptosis frontiersin.orgnih.gov
Dermal FibroblastsMMP12, CCL2, CDC6, SLC7A11 protein expressionValidation of gene expression changes nih.govresearchgate.net

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a sensitive and precise method used in preclinical research to quantify changes in gene expression at the mRNA level following erlotinib hydrochloride treatment. This technique helps to identify genes whose transcriptional regulation is affected by the drug, providing insights into its molecular mechanisms and potential biomarkers of response or resistance.

In Lewis lung cancer xenografts, qRT-PCR has been utilized to assess the mRNA expression of key genes within the EGFR signaling pathway and cell cycle, including EGFR, AKT, Cyclin D1, and CDK-4. These analyses contribute to understanding how erlotinib impacts the molecular events underlying tumor growth and progression plos.org.

An exploratory analysis in NSCLC patients, using both Affymetrix profiling and qRT-PCR, revealed a correlation between higher mRNA levels of EGFR and phosphoserine phosphatase (PSPH) and a clinical response to erlotinib semanticscholar.org. While the association for Rap guanine (B1146940) nucleotide exchange factor 5 (RAPGEF5) was less clear with qRT-PCR, the validation for EGFR and PSPH highlights their potential as biomarkers semanticscholar.org.

Furthermore, in patient-derived xenograft (PDX) models of NSCLC, gene expression analysis using TaqMan PCR identified vascular endothelial growth factor A (VEGFA) as being upregulated in erlotinib non-responders nih.gov. This finding suggested that a dual blockage of EGFR and VEGFA could be more effective, demonstrating the utility of gene expression analysis in guiding combination therapy strategies nih.gov. qRT-PCR has also been used to validate microarray findings in erlotinib-treated dermal fibroblasts, confirming changes in the expression of genes such as MMP12, CCL2, CDC6, and SLC7A11 nih.govresearchgate.net.

Table 2: Key Genes Analyzed by qRT-PCR in Response to Erlotinib Hydrochloride

Study ModelGenes Analyzed (mRNA)Key Findings/ImplicationsCitation
Lewis Lung Cancer XenograftsEGFR, AKT, Cyclin D1, CDK-4Expression changes linked to EGFR-AKT-Cyclin D1-CDK-4 pathway inhibition plos.org
NSCLC Patient TumorsEGFR, PSPH, RAPGEF5Higher EGFR and PSPH mRNA levels correlated with clinical response (exploratory) semanticscholar.org
NSCLC Patient-Derived Xenografts (PDX)VEGFAUpregulated in erlotinib non-responders, suggesting combination therapy with anti-VEGFA agents nih.gov
Dermal FibroblastsMMP12, CCL2, CDC6, SLC7A11Validation of microarray-identified differentially expressed genes nih.govresearchgate.net

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used in preclinical studies to assess the effects of erlotinib hydrochloride on cell cycle progression and the induction of apoptosis. This method allows for the quantitative analysis of cell populations based on DNA content and the presence of apoptotic markers.

Studies on MV4-11 acute myeloid leukemia (AML) cells have shown that erlotinib hydrochloride significantly induces G0-G1 phase arrest, accompanied by a decrease in the proportion of cells in the S or G2/M phases researchgate.net. Furthermore, erlotinib treatment for 30 hours significantly increased the ratio of apoptotic cells in MV4-11 cells, as defined by Annexin V and propidium (B1200493) iodide (PI) co-staining, with the ratio increasing from 5.7% ± 2.7% to 39.1% ± 11.3% researchgate.net.

In erlotinib-sensitive NSCLC cell lines such as HCC827 and PC9, treatment with erlotinib hydrochloride induces cell cycle arrest (affecting G1 and S phases) and subsequent apoptosis plos.org. This effect is observed through propidium iodide staining for cell cycle analysis and Annexin V FACS for apoptosis detection plos.org. Conversely, the erlotinib-resistant H1975 cell line showed less sensitivity to these effects plos.org. Similar findings have been reported in A549 lung adenocarcinoma cells, where erlotinib induced G2/M phase arrest and an increased apoptosis rate, with more significant effects observed with longer exposure times nih.gov. Additionally, flow cytometry using Annexin V-FITC/PI staining is a common method to quantify the apoptosis rates in various NSCLC cell lines, including erlotinib-resistant ones, when evaluating the drug's efficacy or synergy with other agents frontiersin.orgnih.gov.

Table 3: Cell Cycle and Apoptosis Findings via Flow Cytometry

Cell Line/ModelErlotinib HCl TreatmentCell Cycle EffectApoptosis InductionCitation
MV4-11 AML cellsSerial concentrations, 16 hoursSignificant G0-G1 phase arrest; decreased S and G2/M phases- researchgate.net
MV4-11 AML cellsFor 30 hours-Ratio increased from 5.7% ± 2.7% to 39.1% ± 11.3% researchgate.net
HCC827, PC9 NSCLC cells (sensitive)0.5 µM, 24h, 48h, 72hCell cycle arrest (G1, S phases)Induction of apoptosis (Annexin V positive cells after 48h) plos.org
A549 Lung Adenocarcinoma cellsVarious concentrations, 48 hours exposureInduced G2/M phase arrestIncreased apoptosis rate nih.gov
H1975 NSCLC cells (resistant)Various concentrations-Increased apoptosis rates (Annexin V-FITC/PI staining) frontiersin.orgnih.gov frontiersin.orgnih.gov

Clonogenic Assays for Radiosensitivity Evaluation

Clonogenic assays are considered the gold standard for assessing the long-term reproductive viability and radiosensitivity of cancer cells in preclinical settings. These assays measure the ability of a single cell to grow into a colony, thus reflecting its capacity for sustained proliferation.

Studies utilizing clonogenic assays have demonstrated that erlotinib hydrochloride can enhance the radiosensitivity of human lung adenocarcinoma A549 cells in vitro nih.gov. When combined with irradiation, erlotinib led to decreased survival rates of the cells compared to irradiation alone nih.gov. The radiosensitizing effect increased with longer exposure times to erlotinib prior to irradiation. For instance, in one study, the D0 values (mean lethal dose) were 3.01 Gy for irradiation alone, decreasing to 2.58 Gy and 2.45 Gy when cells were exposed to erlotinib for 24 hours and 48 hours, respectively, before irradiation nih.gov. The sensitizer (B1316253) enhancement ratios (SERD0) were 1.17 and 1.23 for the 24-hour and 48-hour pre-irradiation groups, respectively, indicating enhanced radiosensitivity nih.gov.

Furthermore, research exploring different administration schedules of erlotinib hydrochloride with radiation has shown varied radiosensitive effects. In A973 cells, a clonogenic assay revealed that the lethal effect was higher when radiation was administered after erlotinib treatment, compared to simultaneous administration or radiation before erlotinib nih.gov. The sensitizer enhancement ratios (SERs) for erlotinib followed by irradiation, simultaneous treatment, and irradiation before erlotinib were reported as 2.19, 1.53, and 1.38, respectively, highlighting the importance of the sequence of administration for optimal radiosensitization nih.gov. These findings suggest that erlotinib's radiosensitizing mechanisms may involve inhibiting the repair of sublethal injury and inducing G2/M phase arrest and apoptosis nih.gov.

Table 4: Radiosensitization by Erlotinib Hydrochloride in Clonogenic Assays

Cell Line/ModelTreatment ScheduleD0 Value (Gy)SERD0Key FindingsCitation
A549 Lung AdenocarcinomaIrradiation alone3.01-Baseline radiosensitivity nih.gov
A549 Lung AdenocarcinomaErlotinib 24h + Irradiation2.581.17Enhanced radiosensitivity nih.gov
A549 Lung AdenocarcinomaErlotinib 48h + Irradiation2.451.23Further enhanced radiosensitivity nih.gov
A973 CellsIrradiation after Erlotinib-2.19Highest lethal effect and radiosensitization nih.gov
A973 CellsSimultaneous Treatment-1.53Radiosensitization observed nih.gov
A973 CellsIrradiation before Erlotinib-1.38Least radiosensitization nih.gov

Microarray Analysis and Bioinformatics for Gene Regulation Studies

Microarray analysis, complemented by bioinformatics tools, plays a crucial role in profiling global gene expression changes induced by erlotinib hydrochloride and identifying affected signaling pathways. This approach provides a comprehensive view of the genomic responses to the drug, helping to uncover mechanisms of action, resistance, and potential biomarkers.

In a multicenter phase II study involving NSCLC patients, tumor biopsies were analyzed using Affymetrix GeneChip® microarrays to identify genes associated with clinical benefit from erlotinib therapy semanticscholar.org. While the primary analysis did not identify single genes highly predictive of clinical benefit, an exploratory analysis in responding versus non-responding patients identified three genes—epidermal growth factor receptor (EGFR), phosphoserine phosphatase (PSPH), and Rap guanine nucleotide exchange factor 5 (RAPGEF5)—whose expression was significantly associated with tumor response semanticscholar.org. These findings were further validated for EGFR and PSPH using qRT-PCR semanticscholar.org.

Microarray analysis has also been applied to investigate the effects of erlotinib hydrochloride on non-cancerous cells, such as dermal fibroblasts. In one study, dermal fibroblasts treated with erlotinib showed altered transcriptomes, and differentially expressed genes were analyzed using Ingenuity Pathway Analysis to identify canonical or noncanonical signaling pathways nih.govresearchgate.net. This research, although focused on drug-induced rash, illustrates the breadth of information obtainable from microarray and bioinformatics approaches in preclinical safety and mechanism studies nih.govresearchgate.net.

Bioinformatics tools, integrated with microarray data, have also been employed to identify hub genes and their correlation with drug sensitivity in acute myeloid leukemia (AML). For example, analysis of microarray datasets identified FLT3, PF4, CD163, MRC1, CSF2RB, and PPBP as hub genes. Specifically, sensitivity to erlotinib was found to correlate with high expression of PF4 and PPBP in AML cell lines, suggesting these genes as potential biomarkers for erlotinib responsiveness in AML amegroups.org.

Table 5: Gene Regulation Studies using Microarray and Bioinformatics for Erlotinib Hydrochloride

Study ModelPrimary MethodKey Genes/Pathways IdentifiedAssociated FindingsCitation
NSCLC Patient TumorsAffymetrix GeneChip Microarrays & qRT-PCREGFR, PSPH, RAPGEF5 (exploratory)EGFR and PSPH mRNA levels correlated with clinical response to erlotinib semanticscholar.org
Dermal FibroblastsAffymetrix GeneChip Microarrays & Ingenuity Pathway AnalysisAQP3, CCL2, PALLD, GDF-15, SLC7A11, MMP12, DIRAS3, CDC6Differentially expressed genes; insights into signaling pathways related to drug effects nih.govresearchgate.net
Acute Myeloid Leukemia (AML) Cell LinesMicroarray Datasets & Bioinformatics (GSCA Lite)FLT3, PF4, CD163, MRC1, CSF2RB, PPBP (hub genes)Sensitivity to erlotinib correlated with high expression of PF4 and PPBP amegroups.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies is crucial for understanding the relationship between drug exposure, target engagement, and therapeutic efficacy. These models help to optimize dosing regimens and predict drug interactions in vivo.

Preclinical studies using PK/PD models have investigated the schedule-dependent interaction between erlotinib hydrochloride and other chemotherapeutic agents. For instance, in non-small cell lung cancer H1299 xenografts, PK/PD models were developed to quantify the anti-tumor interaction of erlotinib and gemcitabine nih.govresearchgate.net. These models revealed that synergism was observed when erlotinib preceded gemcitabine, while other sequences showed antagonism nih.govresearchgate.net. The optimal in vitro schedule, where erlotinib was given before gemcitabine, resulted in a greater anti-tumor effect in animal studies compared to simultaneous administration nih.govresearchgate.net. Simulations from these models indicated that an interval schedule could delay tumor growth for a longer duration and demonstrate more evident anti-tumor effects compared to a simultaneous group over a longer treatment period nih.govresearchgate.net.

Another study utilized PK/PD modeling to examine the combined administration of erlotinib hydrochloride and sunitinib (B231) in A549 human NSCLC xenograft mice nih.gov. The in vivo anticancer efficacy of the combination groups was significantly stronger than either drug administered alone nih.gov. A PK/PD model developed for this combination yielded a combination index (φ) of 4.4, indicating a strong synergistic effect between erlotinib and sunitinib nih.gov. The model simulations also suggested that a lower dose of erlotinib (≤5 mg/kg/day) and adjusting the dose of sunitinib might provide a better dosage regimen for future clinical research nih.gov.

These preclinical PK/PD models provide valuable data for predicting optimal treatment schedules and drug combinations, laying the groundwork for more effective clinical strategies.

Table 6: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Animal Studies

Study ModelInvestigated CombinationKey PK/PD FindingsImplicationsCitation
H1299 NSCLC Xenografts (mice)Erlotinib + GemcitabineSynergism when Erlotinib preceded Gemcitabine; additive for simultaneousOptimal schedule (interval) led to greater anti-tumor effect and longer tumor growth delay nih.govresearchgate.net
A549 NSCLC Xenografts (mice)Erlotinib + SunitinibStrong synergistic effect (combination index φ = 4.4)Optimized dosage regimen for combination, suggesting lower Erlotinib dose and adjusted Sunitinib for clinical research nih.gov

Mechanistic Investigations of Drug Drug Interactions with Erlotinib Hydrochloride

Cytochrome P450 (CYP) Mediated Metabolism and Interactions

Erlotinib (B232) hydrochloride is primarily metabolized in the liver by cytochrome P450 enzymes. drugbank.comeuropa.eu This metabolic pathway is the main route of elimination for the drug and is susceptible to interactions with other substances that can induce or inhibit these enzymes, leading to significant alterations in erlotinib plasma concentrations and its clinical effects. europa.euoncologynewscentral.com

Role of CYP3A4, CYP1A2, CYP1A1, CYP2C8, CYP3A5, and CYP1B1 Isoforms

The metabolism of erlotinib is a complex process involving multiple cytochrome P450 isoforms. The primary enzyme responsible for its breakdown is CYP3A4. drugbank.comeuropa.eupharmgkb.org In vitro studies and computer-based simulations have confirmed that CYP3A4 is responsible for approximately 70% of erlotinib's metabolic elimination. nih.gov To a lesser extent, CYP1A2 also plays a significant role in its metabolism. drugbank.comeuropa.eupharmgkb.org

Beyond the major hepatic pathways, other CYP isoforms contribute to erlotinib's clearance. These include CYP1A1, which is involved in extrahepatic metabolism, particularly in the lungs. europa.eupharmgkb.org CYP2C8 also contributes to a minor extent to its metabolism. europa.eu Additionally, CYP3A5 and CYP1B1, found in tissues like the intestine and tumor tissue respectively, are also involved in the metabolic clearance of erlotinib. europa.eupharmgkb.orgnih.gov The differential activity of these enzymes among individuals can contribute to the observed variability in erlotinib exposure and response. aacrjournals.org

Impact of Potent CYP Inducers (e.g., Rifampicin (B610482), Cigarette Smoke)

Co-administration of erlotinib with potent inducers of CYP3A4 can significantly increase its metabolism, leading to a substantial decrease in plasma concentrations and potentially reduced efficacy. europa.eunortherncanceralliance.nhs.uk

Rifampicin: A classic example is the interaction with rifampicin, a potent CYP3A4 inducer. nih.gov Studies in healthy subjects have demonstrated that pretreatment with rifampicin can decrease the erlotinib area under the concentration-time curve (AUC) by approximately 67-80%. researchgate.neteuropa.eu In one study, co-administration of rifampicin resulted in a 69% decrease in the median erlotinib AUC. europa.eueuropa.eu

Cigarette Smoke: Cigarette smoking is another significant factor that can reduce erlotinib exposure. drugs.com The polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A1 and CYP1A2. gpnotebook.com This induction leads to a more rapid clearance of erlotinib from the body. aacrjournals.org Studies have shown that cigarette smoking can decrease erlotinib exposure by 50-60%. gpnotebook.comeuropa.eu Consequently, the maximum tolerated dose of erlotinib is higher in smokers compared to non-smokers. nih.gov

Table 1: Impact of CYP Inducers on Erlotinib Pharmacokinetics

Inducer Effect on Erlotinib Exposure Reference
Rifampicin ~67-80% decrease in AUC researchgate.neteuropa.eu
Cigarette Smoke 50-60% decrease in exposure gpnotebook.comeuropa.eu

Impact of Potent CYP Inhibitors (e.g., Ketoconazole (B1673606), Ciprofloxacin)

Conversely, potent inhibitors of the CYP enzymes that metabolize erlotinib can lead to increased plasma concentrations, potentially heightening the risk of toxicities. oncologynewscentral.comnortherncanceralliance.nhs.uk

Ketoconazole: Ketoconazole, a strong inhibitor of CYP3A4, has been shown to significantly increase erlotinib exposure. drugbank.com Co-administration of ketoconazole can lead to an 86% increase in the AUC and a 69% increase in the maximum concentration (Cmax) of erlotinib. europa.eueuropa.eu Computer-based simulations predicted a two-fold increase in erlotinib AUC when co-administered with ketoconazole, which was consistent with clinical findings. nih.gov

Ciprofloxacin (B1669076): Ciprofloxacin acts as a moderate inhibitor of both CYP3A4 and CYP1A2. medscape.comnih.gov When administered with erlotinib, ciprofloxacin increased the erlotinib AUC by 39% and the Cmax by 17%. oncologynewscentral.comnih.govascopubs.org The exposure to erlotinib's active metabolite also increased. europa.eu

Table 2: Impact of CYP Inhibitors on Erlotinib Pharmacokinetics

Inhibitor Effect on Erlotinib Exposure Reference
Ketoconazole 86% increase in AUC, 69% increase in Cmax europa.eueuropa.eu
Ciprofloxacin 39% increase in AUC, 17% increase in Cmax oncologynewscentral.comnih.govascopubs.org

UDP-Glucuronosyltransferase (UGT) Inhibition (e.g., UGT1A1)

In addition to its interactions with the CYP450 system, erlotinib has been identified as a potent inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1) in vitro. europa.eupharmgkb.orguni.lu UGT1A1 is a key enzyme in the phase II metabolism pathway of glucuronidation, responsible for the detoxification and excretion of various compounds, including bilirubin (B190676) and certain drugs. europa.eueuropa.eu

The inhibition of UGT1A1 by erlotinib can lead to clinically significant drug-drug interactions. nih.govnih.gov For instance, co-administration with drugs that are primarily cleared by UGT1A1, such as the active metabolite of irinotecan (B1672180) (SN-38), can result in increased exposure to these drugs. nih.gov Research has shown that erlotinib exhibits potent non-competitive inhibition of SN-38 glucuronidation. nih.govnih.gov This inhibition may lead to an increased risk of toxicity in patients receiving combination therapies. nih.gov Furthermore, patients with genetic polymorphisms that result in reduced UGT1A1 activity, such as the UGT1A1*28 polymorphism, may be at a higher risk for adverse effects when treated with erlotinib. nih.govresearchgate.net

Interactions with Drug Transporters (e.g., ABCB1, ABCG2)

Erlotinib's disposition is also influenced by ATP-binding cassette (ABC) drug transporters, which play a crucial role in drug absorption, distribution, and elimination. Specifically, erlotinib is a substrate for P-glycoprotein (P-gp, encoded by the ABCB1 gene) and breast cancer resistance protein (BCRP, encoded by the ABCG2 gene). pharmgkb.orgnih.govaacrjournals.org

In vitro studies have demonstrated that erlotinib is actively transported by both P-gp and BCRP. nih.govaacrjournals.org These transporters can limit the oral bioavailability and tissue penetration of erlotinib. nih.gov For example, P-gp and BCRP at the blood-brain barrier restrict the entry of erlotinib into the central nervous system. nih.gov In vivo studies using knockout mouse models have confirmed that the absence of P-gp and Bcrp1 leads to a significant increase in the oral bioavailability of erlotinib. nih.gov

Furthermore, erlotinib itself can act as an inhibitor of these transporters, potentially affecting the disposition of other co-administered drugs that are substrates of ABCB1 and ABCG2. pharmgkb.orgaacrjournals.org Polymorphisms in the genes encoding these transporters, such as ABCB1, have been associated with variations in erlotinib plasma concentrations and the risk of toxicities. frontiersin.org

Influence of Gastrointestinal pH on Erlotinib Hydrochloride Solubility and Bioavailability Mechanisms

The solubility of erlotinib hydrochloride is pH-dependent, a characteristic that significantly impacts its oral absorption and bioavailability. drugbank.comeuropa.eudovepress.com Erlotinib is a weak base with a pKa of 5.4, meaning it is more soluble in acidic environments where it becomes protonated. researchgate.net As the pH of the gastrointestinal tract increases, the solubility of erlotinib decreases. nih.govdovepress.comresearchgate.net

This pH-dependent solubility makes erlotinib susceptible to interactions with acid-reducing agents such as proton pump inhibitors (PPIs) and H2-receptor antagonists. oncologynewscentral.comnortherncanceralliance.nhs.ukmedicinenet.com

Proton Pump Inhibitors (PPIs): Co-administration of erlotinib with a PPI like omeprazole (B731) can dramatically reduce its absorption. fda.gov One study showed that omeprazole decreased the erlotinib AUC by 46% and the Cmax by 61%. fda.gov Due to the prolonged effect of PPIs on gastric pH, separating the administration times is unlikely to mitigate this interaction. nih.gov

H2-Receptor Antagonists: H2-receptor antagonists, such as ranitidine (B14927), can also decrease erlotinib exposure. nih.gov Concomitant administration of ranitidine has been shown to reduce erlotinib AUC by 33% and Cmax by 54%. nih.gov However, staggering the doses—taking erlotinib 10 hours after the H2-receptor antagonist and at least 2 hours before the next dose—can lessen this interaction. oncologynewscentral.comnih.gov

Mechanistic Evaluation of Combinatorial Effects with Other Therapeutic Agents

The therapeutic efficacy of Erlotinib hydrochloride can be significantly influenced by its co-administration with other anticancer agents. Mechanistic studies have been conducted to understand the molecular basis of these interactions, which can result in synergistic, additive, or antagonistic effects. These investigations are crucial for designing rational combination therapies to enhance antitumor activity and overcome drug resistance.

Interactions with Chemotherapeutic Agents (e.g., Gemcitabine (B846), Cisplatin (B142131), Doxorubicin (B1662922), Paclitaxel (B517696), Carboplatin, Capecitabine)

Erlotinib hydrochloride has been extensively studied in combination with various conventional chemotherapeutic agents. The mechanisms underlying these interactions are diverse and often depend on the specific agent, the cancer type, and the molecular characteristics of the tumor, such as EGFR mutation status.

Gemcitabine: The combination of erlotinib and gemcitabine has shown synergistic effects in preclinical models of pancreatic cancer. One proposed mechanism involves the cell cycle. Gemcitabine treatment can lead to an accumulation of cells in the S-phase of the cell cycle, a phase where cells are considered more sensitive to erlotinib. nih.gov Furthermore, studies have shown that gemcitabine can increase the phosphorylation of EGFR, which may, in turn, make the cancer cells more susceptible to the inhibitory action of erlotinib. nih.gov Conversely, other research in pancreatic cancer cell lines indicates that the combination therapy can decrease cell proliferation by inducing a G0/G1 phase cell cycle arrest, which is associated with an increase in p27 expression. nih.gov However, this same study also noted that the treatment could enhance the nuclear factor-κB (NF-κB) pathway, which is linked to cell proliferation and evasion of apoptosis, highlighting the complexity of this interaction. nih.gov In EGFR-overexpressing cells with acquired erlotinib resistance, gemcitabine has been found to overcome this resistance by downregulating p-Akt, a key survival signaling molecule. jcancer.org

Cisplatin: Synergistic cell death has been observed with the combination of erlotinib and cisplatin, particularly in non-small cell lung cancer (NSCLC) cells harboring EGFR mutations. nih.govplos.org The mechanism for this synergy is multifaceted. In EGFR-mutated lung cancer, the combination has been shown to inhibit tumor growth and angiogenesis by modulating the c-MYC/HIF-1α/VEGF signaling pathway. nih.govijbs.com Another key mechanism involves autophagy. In erlotinib-resistant lung adenocarcinoma cells, which exhibit high baseline levels of autophagy, the combination of erlotinib and cisplatin has been found to induce synergistic cell death by significantly decreasing autophagy. plos.org This suggests that the combination may overcome erlotinib resistance by targeting this protective cellular process. plos.org The combination may also exert its effects by modulating the tumor microenvironment, as suggested by studies showing an inhibition of IL-6 levels and an upregulation of IL-12 levels in mice with Lewis lung cancer. spandidos-publications.com

Doxorubicin: The interaction between erlotinib and doxorubicin is highly dependent on the sequence of administration. Preclinical studies have demonstrated that pretreatment with erlotinib can sensitize cancer cells to the DNA-damaging effects of doxorubicin, leading to a synergistic apoptotic response. nih.govnih.gov This sensitization is thought to result from the rewiring of cellular signaling networks following prolonged EGFR inhibition by erlotinib. nih.gov To achieve this synergistic effect, a sequential release of the drugs is crucial, with erlotinib being released faster than doxorubicin. nih.gov This sequential delivery strategy has been explored using nanoparticle-based systems designed to release erlotinib first, followed by a sustained release of doxorubicin, thereby maximizing the synergistic cell-killing effect. nih.govnih.gov

Paclitaxel: The combination of erlotinib and paclitaxel has shown synergistic cytotoxic effects in certain cancer models. One of the proposed mechanisms involves erlotinib's ability to overcome paclitaxel resistance. In MUC1-positive cervical cancer, erlotinib was found to block the EGFR-CREB/GRβ-IL-6 axis, thereby sensitizing cancer stem cells to paclitaxel therapy. nih.gov In poorly-differentiated thyroid carcinoma cells, the sequential combination of erlotinib followed by paclitaxel resulted in maximal synergism, suggesting that EGFR inhibition primes the cells for the cytotoxic effects of paclitaxel. Furthermore, the combination of erlotinib and paclitaxel with miR-708-5p has been shown to enhance the suppression of COX-2 and mPGES-1 proteins, leading to intensified anti-proliferative and pro-apoptotic effects in lung cancer cells. nih.gov

Capecitabine (B1668275): The interaction between erlotinib and capecitabine appears to be bidirectional. Capecitabine, a prodrug of 5-fluorouracil (B62378) (5-FU), is converted to its active form by the enzyme thymidine (B127349) phosphorylase, which is often found in higher concentrations in tumor cells. nih.gov Preclinical studies suggest that erlotinib can upregulate the expression of thymidine phosphorylase in tumor tissue, potentially enhancing the conversion of capecitabine to 5-FU and thereby increasing its antitumor effect. nih.gov This suggests a synergistic relationship where erlotinib potentiates the cytotoxic effects of capecitabine. nih.gov Conversely, pharmacokinetic studies have shown that capecitabine may increase the concentration of erlotinib. europa.euactivo.co.za

Table 1: Mechanistic Interactions of Erlotinib Hydrochloride with Chemotherapeutic Agents

Chemotherapeutic Agent Cancer Model(s) Key Mechanistic Findings Interaction Outcome
Gemcitabine Pancreatic Cancer Induction of S-phase cell accumulation, increased EGFR phosphorylation, G0/G1 cell cycle arrest, downregulation of p-Akt. nih.govnih.govjcancer.org Synergistic/Additive
Cisplatin Non-Small Cell Lung Cancer Inhibition of angiogenesis via c-MYC/HIF-1α/VEGF pathway, targeting of Atg3-mediated autophagy. nih.govplos.orgijbs.com Synergistic
Doxorubicin Breast Cancer, Lung Cancer Sensitization to DNA damage via prolonged EGFR inhibition, requiring sequential drug administration. nih.govnih.gov Synergistic
Paclitaxel Cervical Cancer, Thyroid Cancer Overcoming resistance by blocking the EGFR-CREB/GRβ-IL-6 axis, enhanced apoptosis with sequential treatment. nih.gov Synergistic
Carboplatin Non-Small Cell Lung Cancer Increased total platinum exposure, potential for schedule-dependent enhancement. nih.goveuropa.eu Variable
Capecitabine Lung Cancer Erlotinib may upregulate thymidine phosphorylase, enhancing capecitabine activation; Capecitabine may increase erlotinib concentrations. europa.eunih.govactivo.co.za Synergistic

Interactions with Other Targeted Agents (e.g., Proteasome Inhibitors)

The combination of Erlotinib hydrochloride with other targeted therapies, such as proteasome inhibitors, represents a strategy to attack cancer cells through multiple, distinct signaling pathways.

Proteasome Inhibitors: Proteasome inhibitors, such as bortezomib, are known to interfere with the degradation of proteins within the cell, leading to the accumulation of pro-apoptotic proteins and cell death. There is a mechanistic rationale for the interaction between erlotinib and proteasome inhibitors. Preclinical and limited clinical data support the hypothesis that proteasome inhibitors can influence the effect of EGFR inhibitors. europa.euactivo.co.zaheterohealthcare.comrwandafda.gov.rwrwandafda.gov.rw The proposed mechanism involves the degradation of EGFR itself through the proteasome pathway. europa.euactivo.co.zaheterohealthcare.comrwandafda.gov.rwrwandafda.gov.rw By inhibiting the proteasome, these agents may affect the turnover and signaling of EGFR, thus potentially modulating the cellular response to erlotinib. This interaction is supported by the known mechanism of action of both drug classes and suggests a potential for combination therapy, although further clinical investigation is required to fully elucidate the therapeutic implications. europa.euactivo.co.zaheterohealthcare.com

Table 2: Mechanistic Interactions of Erlotinib Hydrochloride with Other Targeted Agents

Targeted Agent Class Example Agent Cancer Model(s) Key Mechanistic Findings Interaction Outcome
Proteasome Inhibitors Bortezomib General (Preclinical/Limited Clinical) Proteasome inhibitors may influence the effect of EGFR inhibitors by affecting EGFR degradation through the proteasome. europa.euactivo.co.zaheterohealthcare.comrwandafda.gov.rwrwandafda.gov.rw Potential for Interaction

Synthetic Methodologies and Chemical Derivatization of Erlotinib Hydrochloride

Historical and Contemporary Synthetic Routes

The synthesis of Erlotinib (B232) has been approached through several strategic routes, primarily building the quinazoline (B50416) ring system first and then introducing the 3-ethynylaniline (B136080) side chain.

A prevalent and well-documented method for synthesizing Erlotinib hydrochloride begins with 3,4-dihydroxy benzoic acid or its esters, such as ethyl 3,4-dihydroxybenzoate. nih.govvjs.ac.vnvjs.ac.vn This multi-step process is a foundational route for the compound's preparation. nih.govbiocrick.com

The general synthetic sequence involves several key transformations:

O-Alkylation: The two hydroxyl groups of the starting benzoic acid derivative are etherified. A common method uses 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane (B44670) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). nih.govvjs.ac.vn This step introduces the characteristic bis(2-methoxyethoxy) side chains at the 6- and 7-positions of the eventual quinazoline ring.

Nitration: The resulting ethyl 3,4-bis(2-methoxyethoxy)benzoate undergoes regioselective nitration, typically using a mixture of nitric acid and acetic acid, to introduce a nitro group at the position ortho to the carboxylate group. vjs.ac.vn

Reduction: The nitro group is then reduced to an amino group. While early syntheses utilized high-pressure hydrogen gas with catalysts, a significant improvement involves using ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor with a palladium-on-carbon (Pd/C) catalyst. nih.govnih.gov This modification enhances safety by avoiding flammable hydrogen gas and proceeds at room temperature with high yield. nih.gov

Cyclization: The aminobenzoate intermediate is cyclized to form the quinazolone ring. This is commonly achieved by heating with formamide (B127407) and ammonium formate, yielding 6,7-bis(2-methoxyethoxy) quinazolin-4(3H)-one. nih.govvjs.ac.vnnih.gov

Chlorination: The hydroxyl group of the quinazolone is converted to a chloro group, forming the key intermediate 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline. nih.gov Reagents like oxalyl chloride or phosphorus oxychloride (POCl3) are used for this step, with POCl3 reportedly providing higher yields. vjs.ac.vn

Condensation: The final step is a nucleophilic substitution reaction where the 4-chloroquinazoline (B184009) intermediate is condensed with 3-ethynylaniline. mdpi.com This reaction is typically performed in a solvent like isopropanol (B130326) or water under acidic conditions to directly yield Erlotinib as its hydrochloride salt. nih.govvjs.ac.vn

An alternative synthetic strategy proceeds via a quinazoline-thione intermediate. researchgate.netsci-hub.se This route also begins with the formation of 6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one from precursors like 3,4-dihydroxy benzaldehyde. researchgate.netsci-hub.se

The key steps that differentiate this route are:

Thionation: The quinazolinone intermediate is reacted with a thionating agent, such as phosphorus pentasulfide (P4S10) in pyridine, to convert the carbonyl group into a thiocarbonyl group, forming a quinazoline-thione. researchgate.netsci-hub.se

S-Alkylation: The thione is subsequently reacted with an alkylating agent, typically methyl iodide in the presence of aqueous sodium hydroxide, to produce the 4-(methylthio)-6,7-bis-(2-methoxyethoxy)-quinazoline intermediate. researchgate.netsci-hub.se

Final Condensation: This methylthio intermediate is then reacted with 3-ethynylaniline hydrochloride in a solvent like isopropyl alcohol to yield the final product, Erlotinib hydrochloride. researchgate.netsci-hub.se

This route provides an alternative to the use of chlorinated intermediates and has been the subject of analytical studies to monitor process-related impurities. researchgate.nettandfonline.com

Synthesis from 3,4-Dihydroxy Benzoic Acid Derivatives

Key Chemical Intermediates and Reaction Steps

IntermediateRole in SynthesisSynthetic Route(s)
Ethyl 3,4-bis(2-methoxyethoxy)benzoate Product of O-alkylation, precursor for nitration.From 3,4-Dihydroxy Benzoic Acid Derivatives. vjs.ac.vn
2-Amino-4,5-bis(2-methoxyethoxy)-benzoate Product of nitro group reduction, precursor for quinazolone ring formation.From 3,4-Dihydroxy Benzoic Acid Derivatives. nih.gov
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one Core quinazolone structure, precursor for chlorination or thionation.Common to both major routes. nih.govresearchgate.net
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Highly reactive key intermediate for the final condensation step.From 3,4-Dihydroxy Benzoic Acid Derivatives. nih.govfrontiersin.org
4-(Methylthio)-6,7-bis-(2-methoxyethoxy)-quinazoline Key intermediate in the thione route for the final condensation step.Quinazoline-Thione Route. researchgate.net
Phenyl Benzamidine (B55565) Intermediate Formed in an improved one-pot reaction, leading to ring closure without a Dimroth rearrangement.Convergent synthesis approach. koreascience.krresearchgate.net

A significant development in understanding the reaction mechanism involves the isolation of a phenyl benzamidine intermediate . koreascience.krresearchgate.net An improved, convergent synthesis was developed where a 2-aminobenzonitrile (B23959) intermediate reacts with 3-ethynylaniline in a one-pot reaction. koreascience.kr This study determined that the ring-closing mechanism proceeds via the formation of this novel benzamidine intermediate, rather than the previously assumed Dimroth rearrangement. koreascience.krresearchgate.net

Chemical Modifications and Derivatizations for Research Purposes

To investigate structure-activity relationships, metabolic pathways, and potential for improved efficacy, various chemical modifications of Erlotinib have been synthesized for research.

Desmethyl Erlotinib (OSI-420): This is a known active metabolite of Erlotinib. medchemexpress.com Its synthesis and the preparation of its deuterated analog, Desmethyl Erlotinib-d4, are important for metabolic and pharmacokinetic studies. medchemexpress.com

Deuterium-labeled Variants: Isotopically labeled versions of Erlotinib, such as Erlotinib-d6 and Erlotinib-d8, have been synthesized. medchemexpress.commedchemexpress.com The incorporation of deuterium (B1214612) atoms at specific positions can alter the rate of metabolic breakdown (the kinetic isotope effect), which is useful in pharmacological research. smolecule.com These labeled compounds serve as standards in bio-analytical studies, including those assessing bioavailability and bioequivalence. daicelpharmastandards.com

1,2,3-Triazole Derivatives: The terminal alkyne group of Erlotinib is a versatile functional handle for modification. Using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), researchers have synthesized series of Erlotinib derivatives where the ethynyl (B1212043) group is replaced by a substituted 1,2,3-triazole ring. frontiersin.orgfrontiersin.orgnih.gov This modification aims to explore new binding interactions and enhance antitumor activity. nih.gov

Alkyne and Anilino Group Modifications: Computational and synthetic studies have explored replacing the alkyne group with other functionalities, such as cyclopropyl, nitrile, alkenyl, and aziridinyl groups, to search for analogs with potentially better binding affinity to the target receptor. iiarjournals.org

Strategies for Improved Synthesis and Yield Optimization

Continuous efforts are made to refine the synthesis of Erlotinib hydrochloride to make it more economical, safer, and higher-yielding for large-scale production.

StrategyDescriptionReported Advantage(s)
Modified Nitro Reduction Use of ammonium formate with Pd/C catalyst instead of high-pressure H2 gas.Eliminates hazard of flammable gas; room temperature reaction; high yield (92% for the step); reusable catalyst. nih.govnih.govarabjchem.org
One-Pot Reactions Combining the final two steps (formation of formamidine (B1211174) intermediate and ring closure) into a single pot.Improved process efficiency and economy. nih.govkoreascience.kr
Reagent Selection Using POCl3 instead of oxalyl chloride for the chlorination of the quinazolone intermediate.Higher reaction yield reported. vjs.ac.vn
Convergent Synthesis Development of a convergent approach via a phenyl benzamidine intermediate.Economical and improved method. koreascience.krresearchgate.net
Solvent/Base Optimization Performing the final condensation in DMF without an additional base. arkat-usa.orgSimplified reaction conditions.
Avoiding Chromatography Developing processes where intermediates can be used in crude form without silica (B1680970) gel purification.Suitable for industrial scale-up, reduces time and cost. vjs.ac.vn

Biomarkers in Erlotinib Hydrochloride Research and Predictive Modeling

Genetic Biomarkers for Response Prediction

Genetic variations within the tumor are paramount in determining the potential success of Erlotinib (B232) hydrochloride therapy. Specific mutations in genes that are part of the signaling pathway targeted by this drug can either sensitize or confer resistance to its effects.

EGFR Activating Mutation Status (Exon 19 Deletion, L858R)

The most significant predictors of a favorable response to Erlotinib hydrochloride are activating mutations within the epidermal growth factor receptor (EGFR) gene. scielo.br These somatic mutations, most commonly deletions in exon 19 and a specific point mutation in exon 21 known as L858R, are found in a subset of non-small cell lung cancers (NSCLC). scielo.broncologynewscentral.comonclive.com These two mutation types account for approximately 90% of all identified EGFR-activating mutations. bjmo.be

Research has consistently shown that patients with tumors harboring these mutations experience significantly higher response rates and longer progression-free survival when treated with Erlotinib hydrochloride compared to those with wild-type (non-mutated) EGFR. scielo.broncologynewscentral.comnih.gov The presence of these mutations leads to a structural change in the ATP-binding pocket of the EGFR's tyrosine kinase domain, which increases the receptor's affinity for Erlotinib hydrochloride. scielo.br This enhanced binding leads to a more potent inhibition of the downstream signaling pathways that drive tumor growth and survival. oncologynewscentral.com

KRAS Mutation Status as a Prognostic Factor

The KRAS gene encodes a protein that is downstream of EGFR in the signaling cascade. Mutations in KRAS are frequently found in NSCLC, occurring in about 15% to 30% of cases. plos.org Unlike EGFR mutations, which are predictive of response to Erlotinib hydrochloride, KRAS mutations have been primarily identified as a negative prognostic factor. nih.govplos.org

EGFR Gene Copy Number Variations

Beyond mutations, the number of copies of the EGFR gene within tumor cells has been investigated as a potential biomarker. An increased EGFR gene copy number, often identified by fluorescence in situ hybridization (FISH), has been associated with a better response to Erlotinib hydrochloride in some studies. nih.govnih.gov Research has indicated that a high EGFR gene copy number may predict an increased likelihood of response and improved survival in patients treated with Erlotinib. nih.govnih.gov

The rationale is that a higher number of EGFR genes could lead to increased expression of the EGFR protein, making the tumor more dependent on this signaling pathway and therefore more sensitive to its inhibition. In some cases, EGFR gene amplification has been observed in conjunction with EGFR mutations, and this combination appears to be a strong predictor of response. aacrjournals.orgnih.gov However, the predictive value of EGFR gene copy number alone has been a subject of debate, with some studies showing a clear association and others finding no significant correlation, highlighting the complexity of biomarker interpretation. hematologyandoncology.net

Interactive Data Table: Genetic Biomarkers for Erlotinib Hydrochloride

BiomarkerAlterationImpact on Erlotinib Hydrochloride Response
EGFR Activating Mutations (Exon 19 Deletion, L858R)Predictive of a favorable response and increased sensitivity. oncologynewscentral.comnih.gov
KRAS Activating MutationsAssociated with a lack of response and poor prognosis. nih.gov
EGFR Increased Gene Copy NumberPotential predictor of a better response, though its independent value is debated. nih.govnih.gov

Protein Biomarkers and Signaling Pathway Activation

The analysis of proteins and their activation states provides another layer of insight into the potential efficacy of Erlotinib hydrochloride. These biomarkers can reflect the real-time activity of cellular signaling pathways.

EGFR Protein Expression and Phosphorylation Status

The level of EGFR protein expression in tumor tissue, often measured by immunohistochemistry (IHC), has been explored as a predictive biomarker. The hypothesis is that higher levels of the target protein could correlate with a greater response to the inhibitor. However, studies have yielded mixed results. While some research has associated EGFR expression with a better response, it has not consistently translated into a survival advantage. nih.govnih.gov Therefore, EGFR expression by IHC alone is generally not considered a reliable predictive marker for survival benefit from Erlotinib therapy. nih.gov

More indicative than total protein expression may be the phosphorylation status of the EGFR protein. Phosphorylation is the process by which the receptor becomes activated and initiates downstream signaling. plos.org In vitro studies have shown that Erlotinib effectively inhibits the phosphorylation of EGFR. plos.org Research in clinical settings has suggested that low levels of phosphorylated downstream signaling proteins, such as Akt, are associated with a better response to Erlotinib. nih.gov Conversely, persistent phosphorylation of these pathways in the presence of the drug can indicate resistance. aacrjournals.org

Alpha-1 Acid Glycoprotein (B1211001) (AAG) Plasma Concentrations as a Research Predictor

Alpha-1 acid glycoprotein (AAG) is a plasma protein to which Erlotinib hydrochloride binds. drugbank.com The concentration of AAG in the blood can influence the amount of free, unbound Erlotinib that is available to act on tumor cells. europa.eu AAG is an acute-phase reactant, meaning its levels can increase in response to conditions such as cancer and inflammation. researchgate.net

Research has shown that the binding of Erlotinib to AAG increases as the concentration of AAG rises. europa.eu This can lead to lower plasma concentrations of the free drug, potentially reducing its efficacy. Therefore, plasma AAG concentration has been investigated as a research predictor of Erlotinib's pharmacokinetic profile and, by extension, its potential therapeutic effect. dimdi.de Higher AAG levels might necessitate adjustments in therapy or could help explain variability in patient outcomes.

Interactive Data Table: Protein Biomarkers for Erlotinib Hydrochloride

BiomarkerMeasurementSignificance in Erlotinib Hydrochloride Research
EGFR Protein Expression Immunohistochemistry (IHC)Mixed results; not consistently predictive of survival benefit. nih.gov
EGFR Phosphorylation Immunoblotting/IHCInhibition of phosphorylation indicates drug activity; persistent phosphorylation suggests resistance. plos.orgaacrjournals.org
Alpha-1 Acid Glycoprotein (AAG) Plasma ConcentrationInfluences free drug concentration; higher levels may reduce efficacy. drugbank.comeuropa.eu

Biomarkers of Downstream Signaling Pathway Activation (e.g., p-AKT, Cyclin D1, p-STAT3)

Erlotinib hydrochloride exerts its therapeutic effect by inhibiting the tyrosine kinase associated with the Epidermal Growth Factor Receptor (EGFR). This inhibition disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. Key molecules within these pathways, such as phosphorylated AKT (p-AKT), Cyclin D1, and phosphorylated STAT3 (p-STAT3), have been extensively investigated as biomarkers to predict and monitor the response to erlotinib treatment.

p-AKT (Phosphorylated Protein Kinase B)

The PI3K/AKT pathway is a central signaling route downstream of EGFR that promotes cell survival and proliferation. Erlotinib has been shown to inhibit the phosphorylation of Akt. cancernetwork.comaacrjournals.org Preclinical studies have demonstrated that erlotinib treatment leads to a decrease in p-AKT levels in various cancer cell lines. nih.gov The concentration of erlotinib required to inhibit Akt phosphorylation is often higher than that needed for inhibiting EGFR phosphorylation itself and is related to the cellular concentration of EGFR. cancernetwork.com

However, the role of p-AKT as a predictive biomarker has yielded mixed results in clinical settings. While some studies have suggested that high baseline levels of p-AKT might be associated with better outcomes for patients treated with EGFR tyrosine kinase inhibitors (TKIs), other major studies have not found a significant correlation between p-AKT levels and survival outcomes. aacrjournals.org Furthermore, resistance to erlotinib can involve the reactivation of the AKT pathway through bypass mechanisms. For instance, in erlotinib-resistant lung cancer cells, elevated expression of integrin β1 and Src can contribute to AKT activation, circumventing the EGFR blockade. researchgate.net

Table 1: Research Findings on p-AKT as a Biomarker for Erlotinib

Finding Context Model/Study Type Reference
Erlotinib inhibits Akt phosphorylation. Inhibition of downstream signaling pathways. In vitro studies cancernetwork.comaacrjournals.org
p-AKT levels were significantly reduced after erlotinib treatment. Analysis of pre- and post-treatment tumor samples. Patient tumor biopsies (Oral Squamous Cell Carcinoma) nih.govumich.edu
No significant change in p-AKT levels after 6 weeks of treatment. Pharmacodynamic study in NSCLC patients. Clinical Study (NSCLC) aacrjournals.org
Integrin β1/Src bypass pathway contributes to Akt activation in resistant cells. Mechanism of acquired resistance. Preclinical model (Lung Cancer Cells) researchgate.net
Inhibition of HER2 kinase by erlotinib leads to effective inhibition of Akt signaling. Investigation of erlotinib's effect on HER2. Cell-based assays aacrjournals.org

Cyclin D1

Cyclin D1 is a critical regulator of the cell cycle, specifically the G1 to S phase transition. Its expression is regulated by EGFR signaling. nih.gov Preclinical research has established that erlotinib treatment can cause a G1 phase cell cycle arrest by inhibiting the induction of Cyclin D1. nih.gov This makes Cyclin D1 a direct biomarker of erlotinib's pharmacodynamic effect. nih.gov

Studies combining erlotinib with the rexinoid bexarotene (B63655) found that both agents repress Cyclin D1 through different mechanisms, leading to repressed growth in lung cancer cells. nih.govnih.gov In a preclinical mouse model of non-small cell lung cancer (NSCLC), the antitumor mechanism of erlotinib was linked to the EGFR-AKT-Cyclin D1-CDK-4 pathway, where erlotinib treatment led to decreased expression of Cyclin D1. plos.org These findings underscore that Cyclin D1 is not only a therapeutic target but also a valuable biomarker of response to erlotinib. nih.gov

Table 2: Research Findings on Cyclin D1 as a Biomarker for Erlotinib

Finding Context Model/Study Type Reference
Erlotinib represses Cyclin D1 expression. Mechanism of action and biomarker of response. Preclinical study and clinical trials nih.govnih.gov
Erlotinib causes G1 arrest by inhibiting Cyclin D1 induction. Cell cycle regulation. Cell line studies (HBE and NSCLC) nih.gov
The antitumor mechanism is related to the EGFR-AKT-Cyclin D1-CDK-4 pathway. Molecular mechanism of action. Mouse xenograft model (Lewis Lung Cancer) plos.org
Combination with bexarotene cooperatively inhibits Cyclin D1 expression. Combination therapy research. Murine lung cancer cells researchgate.net

p-STAT3 (Phosphorylated Signal Transducer and Activator of Transcription 3)

The role of STAT3 in the context of erlotinib therapy is notably complex. STAT3 is a transcription factor that, when activated via phosphorylation, promotes genes involved in cell survival and proliferation. nih.gov Several studies have shown that erlotinib treatment effectively reduces p-STAT3 levels in tumor cells, consistent with its role as a downstream target of EGFR. nih.govumich.edu In a mouse model of oral carcinogenesis, erlotinib was found to inhibit tumor progression, although the decreases in p-STAT3 were modest. nih.gov

Conversely, a significant body of research points to the feedback activation of STAT3 as a mechanism of acquired resistance to erlotinib. mdpi.comspandidos-publications.com Inhibition of EGFR by erlotinib has been shown to stimulate STAT3 phosphorylation and activation in some cancer models, including head and neck and lung cancer. plos.orgspandidos-publications.com This paradoxical activation may be due to the suppression of STAT3's physiologic phosphatases, such as PTPMeg2. plos.org This finding has led to preclinical investigations combining erlotinib with STAT3 inhibitors, which have been shown to synergistically repress cancer growth and overcome resistance. plos.orgahajournals.orgnih.gov In pancreatic cancer models, the combination of erlotinib with other agents like dasatinib (B193332) resulted in a marked reduction of p-STAT3 levels. nih.gov

Table 3: Research Findings on p-STAT3 as a Biomarker for Erlotinib

Finding Context Model/Study Type Reference
Erlotinib treatment significantly reduces p-STAT3 levels. Analysis of downstream signaling inhibition. Patient tumor biopsies (Oral Squamous Cell Carcinoma) nih.govumich.edu
Erlotinib-induced inhibition of EGFR stimulates STAT3 phosphorylation. Mechanism of acquired resistance. Head and Neck Cancer Cells plos.org
Erlotinib treatment resulted in feedback activation of STAT3. Mechanism of resistance in EGFR-mutated NSCLC. NSCLC Cell Lines spandidos-publications.com
Combination with a STAT3 inhibitor can reverse resistance to erlotinib. Overcoming therapeutic resistance. Tumor xenograft models nih.gov
Erlotinib increased STAT3 phosphorylation in mouse hearts, a potential cardioprotective effect. Investigation of off-target effects. Mouse heart lysates ahajournals.org
Combination of erlotinib, dasatinib, and gemcitabine (B846) markedly reduced p-STAT3 levels. Combination therapy in resistant models. Pancreatic cancer xenograft models nih.gov

Identification of Emerging Molecular and Cellular Biomarkers in Preclinical Models

The challenge of primary and acquired resistance to erlotinib has driven extensive research in preclinical models to identify novel biomarkers that can better predict response and guide treatment strategies. frontiersin.org Genetically engineered mouse (GEM) models, patient-derived xenografts (PDXs), and three-dimensional organoid cultures are proving invaluable for this purpose. frontiersin.orgnih.govmdpi.com

Emerging biomarkers often relate to bypass signaling pathways that cells activate to survive despite EGFR inhibition.

MET and AXL Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of acquired resistance to EGFR TKIs. amegroups.org Under the selective pressure of erlotinib, a small population of cells with pre-existing MET amplification can undergo clonal expansion, leading to tumor relapse. amegroups.org Similarly, upregulation of the AXL receptor tyrosine kinase has been identified as a resistance mechanism in preclinical models. aacrjournals.org

Integrin Signaling: Studies have revealed that erlotinib-resistant lung cancer cells can exhibit increased expression of integrin β1 (ITGB1). researchgate.net This leads to the activation of a bypass signaling pathway involving Src and Akt, which promotes cell survival independently of EGFR. researchgate.net ITGB1 has therefore emerged as a key biomarker and a potential therapeutic target to overcome resistance. researchgate.net

IGF1R Pathway Activation: In afatinib-resistant cells, increased expression of insulin-like growth factor binding protein 3 (IGFBP-3) was found to enhance IGF1R activity. amegroups.org This in turn leads to increased AKT phosphorylation and cell cycle progression, representing another bypass track. amegroups.org

Epiregulin (EREG) Expression: In head and neck squamous cell carcinoma (HNSCC), high expression of epiregulin (EREG), an EGFR ligand, was found to correlate with a higher sensitivity to erlotinib therapy. thno.org This suggests that tumors driven by EREG are more dependent on the EGFR pathway and thus more susceptible to its inhibition. thno.org

EGFR Exon-Level Expression: A study investigating exon-level expression identified the overexpression of EGFR exon 18 as a predictive biomarker for tumor shrinkage in patients treated with a combination of bevacizumab and erlotinib, irrespective of the tumor's EGFR mutation status. plos.org This highlights the potential of more granular molecular analyses beyond simple gene mutation detection.

The use of advanced preclinical models, such as lung cancer organoids, allows for the investigation of drug resistance mechanisms and the development of novel therapeutic strategies in a system that closely mimics human tumors. frontiersin.org These models, combined with high-throughput sequencing and data mining approaches, are accelerating the identification of novel predictive biomarkers for erlotinib therapy. frontiersin.orgplos.org

Table 4: Emerging Biomarkers for Erlotinib Identified in Preclinical Models

Biomarker Role/Significance Model/Study Type Reference
MET Amplification Bypass signaling pathway causing acquired resistance. Cell lines, Clinical observation amegroups.org
AXL Kinase Upregulation Non-EGFRT790M mediated resistance mechanism. Preclinical models aacrjournals.org
Integrin β1 (ITGB1) Drives resistance via Src/Akt bypass signaling. Lung cancer cells researchgate.net
Epiregulin (EREG) High expression predicts higher sensitivity to erlotinib in HNSCC. HNSCC cell lines and patient samples thno.org
EGFR Exon 18 Expression Predictive marker for response to bevacizumab/erlotinib combination. Patient samples from a clinical trial plos.org
IRAK1BP1 Loss of expression is associated with poor prognosis in lung adenocarcinoma. Lung cancer organoids (LCOs) with RNA-Seq frontiersin.org

Advanced Research Directions and Conceptual Frameworks

Mechanistic Basis of Combination Therapies with Erlotinib (B232) Hydrochloride

The integration of erlotinib hydrochloride with other treatment modalities is a cornerstone of current research, aiming to enhance therapeutic outcomes through synergistic interactions.

Integration with Radiotherapy (Radiosensitization Mechanisms)

Combining erlotinib hydrochloride with radiation has been shown to augment the therapeutic effect through several mechanisms. nih.gov Erlotinib enhances radiation response by promoting cell cycle arrest, inducing apoptosis, and inhibiting the repair of DNA damage. nih.gov In human tumor cell lines, the combination leads to an accumulation of cells in the G1 and G2-M phases of the cell cycle and a reduction in the S-phase fraction. nih.gov Furthermore, erlotinib inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR) and the expression of Rad51, a key protein in DNA repair, following radiation exposure. nih.gov This results in increased radiosensitivity, as confirmed in tumor xenograft models where the combination leads to significant tumor growth inhibition. nih.gov Studies on human lung adenocarcinoma cells have also indicated that erlotinib enhances radiosensitivity by inhibiting the repair of sublethal damage and inducing G2/M phase arrest and apoptosis. nih.gov The timing of administration is crucial, with research suggesting that the radiosensitizing effects of erlotinib vary depending on the schedule, potentially linked to the PI3K signal transduction pathway. dovepress.com Administering radiation after erlotinib has been shown to have a more potent lethal effect compared to other schedules. dovepress.com

Combinatorial Strategies with Chemotherapeutic Agents (e.g., Schedule-Dependent Synergism)

The efficacy of combining erlotinib hydrochloride with chemotherapeutic agents is highly dependent on the administration schedule. Research on non-small cell lung cancer (NSCLC) cells has demonstrated that concurrent exposure to pemetrexed (B1662193) and erlotinib, or sequential administration of pemetrexed followed by erlotinib, results in cytotoxic synergism. nih.gov This synergistic effect is observed in both erlotinib-sensitive and -resistant cell lines, irrespective of EGFR or K-Ras mutation status. nih.gov The proposed mechanism involves a combination of the cell cycle effects of both agents. nih.gov

Combination with Other Targeted Agents to Overcome Resistance

Acquired resistance to erlotinib is a significant clinical challenge, often driven by secondary mutations like T790M in EGFR or activation of bypass signaling pathways such as MET amplification. aacrjournals.org To counteract this, combination strategies with other targeted agents are being investigated. For tumors with MET amplification, combining a MET tyrosine kinase inhibitor (TKI) with an EGFR-TKI has shown effectiveness in preclinical models. aacrjournals.org Similarly, for resistance mediated by the T790M mutation, combining a mutant-selective EGFR-TKI, such as WZ4002, with a MET-TKI can suppress tumor growth. aacrjournals.org

Another approach involves combining erlotinib with agents that target downstream signaling or related pathways. For example, combining erlotinib with ampelopsin has been shown to induce cell death in erlotinib-resistant NSCLC cells through the Nox2-ROS-Bim pathway. nih.gov The combination of an HSP90 inhibitor, such as AUY922, with erlotinib is also being explored in clinical trials for patients who have developed resistance to EGFR-TKIs. frontiersin.org

Chronopharmacological Investigations of Erlotinib Hydrochloride Effects

Chronopharmacology, the study of how the timing of drug administration influences its effects, is an emerging area of research for erlotinib hydrochloride. Studies in tumor-bearing mice have shown that the pharmacokinetics of erlotinib are significantly influenced by the time of day it is administered. magtechjournal.com Key pharmacokinetic parameters such as the area under the curve (AUC), mean residence time (MRT), and maximum concentration (Cmax) vary depending on the administration time. magtechjournal.com For instance, the AUC and MRT were found to be lowest when the drug was given at 20:00, while the Cmax was highest with a 12:00 administration. magtechjournal.com

The antitumor effect of erlotinib also appears to be time-dependent. plos.orgnih.gov Research in Lewis lung cancer xenograft models suggests that the efficacy and toxicity of erlotinib are dependent on the dosing time. nih.gov The underlying molecular mechanism may be related to the circadian rhythm of the EGFR-AKT-Cyclin D1-CDK-4 pathway. nih.govnih.gov The expression of genes and proteins in this pathway, such as EGFR, AKT, and Cyclin D1, has been observed to show circadian variations, and erlotinib can effectively inhibit this signaling pathway, particularly during the light phase in mice. nih.gov These findings suggest that optimizing the administration time of erlotinib could be a clinically important variable to enhance its therapeutic index. nih.gov

Development of Novel Erlotinib Hydrochloride Analogs and Derivatives Targeting Resistance Pathways

To address the challenge of acquired resistance, researchers are actively developing novel analogs and derivatives of erlotinib. The goal is to create compounds with improved efficacy, particularly against resistant tumor cells. One approach involves creating hybrid molecules that combine the pharmacophore of erlotinib with other anticancer agents. For example, erlotinib-chalcone hybrids have been synthesized and shown to have significantly increased efficiency compared to a simple combination of the individual fragments in head and neck squamous cell carcinoma cell lines. nih.govresearchgate.net These hybrids appear to work through a complementary mechanism of action that is independent of the canonical targets of their parent molecules, inducing multiple cell death pathways. nih.gov

Another strategy focuses on modifying the chemical structure of erlotinib to enhance its binding affinity to EGFR or to overcome resistance mutations. In silico molecular docking studies have been used to design and identify novel erlotinib analogs. nih.gov By modifying the alkyne and anilino groups of the erlotinib structure, researchers have identified analogs with potentially better binding energy than the parent compound. nih.gov Additionally, erlotinib-linked 1,2,3-triazole compounds have been synthesized and evaluated for their antitumor activity, with some demonstrating remarkable inhibitory effects against cervical cancer cells by inducing apoptosis and cell cycle arrest. frontiersin.org

Molecular Strategies for Overcoming Resistance to Erlotinib Hydrochloride in Preclinical Systems

A variety of molecular strategies are being explored in preclinical models to overcome resistance to erlotinib hydrochloride. One major mechanism of resistance is the acquisition of the T790M mutation in EGFR. Irreversible EGFR-TKIs like afatinib (B358) and dacomitinib, while effective against treatment-naive EGFR-mutant cancers, have limited success in overcoming T790M-mediated resistance as monotherapy due to toxicity associated with inhibiting wild-type EGFR. aacrjournals.org A newer generation of irreversible EGFR-TKIs, such as AZD9291, has been specifically designed to be potent against T790M while sparing wild-type EGFR, and has shown success in overcoming this resistance mechanism in preclinical models. aacrjournals.org

Another strategy involves targeting metabolic pathways that are upregulated in resistant cells. For instance, phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway, has been found to be significantly increased in lung adenocarcinoma cells with acquired resistance to erlotinib. nih.gov Inhibiting PHGDH, either through siRNA or a small molecule inhibitor like NCT-503, has been shown to restore sensitivity to erlotinib in both cell lines and xenograft models. nih.gov This effect is associated with increased reactive oxygen species (ROS) stress and DNA damage. nih.gov

Furthermore, mathematical modeling combined with experimental data is being used to devise treatment strategies to impede the development of resistance. acs.orgharvard.edu By understanding the population dynamics of sensitive and resistant cells, researchers can predict how factors like tumor composition and selective pressure influence the time to disease progression. harvard.edu This approach has led to the exploration of optimally timed sequential therapies that could lead to better long-term outcomes. acs.orgharvard.edu

Q & A

Basic Research Questions

How should researchers safely handle and store Erlotinib hydrochloride in laboratory settings?

Methodological Answer:
Erlotinib hydrochloride is classified under GHS08 for health hazards (potential carcinogenicity, reproductive toxicity) and requires strict safety protocols. Key practices include:

  • Storage: Maintain at -20°C in a tightly sealed, dry container to prevent degradation .
  • Handling: Use personal protective equipment (PPE) such as gloves, safety goggles, and lab coats. Work in well-ventilated areas to minimize inhalation risks .
  • Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor for delayed symptoms (e.g., respiratory distress) .

What methodologies are recommended for validating analytical assays to quantify Erlotinib hydrochloride in bulk or biological samples?

Methodological Answer:

  • Linearity and Sensitivity: Use HPLC or LC-MS/MS with calibration curves (e.g., 0–200 µg/mL range). Validate linearity via R² ≥ 0.999, as demonstrated in Erlotinib’s linear relationship between concentration and peak area .
  • Recovery and Precision: Compare solid-phase extraction (SLE) vs. liquid-liquid extraction (LLE). SLE shows higher recovery (>90%) and reduced phospholipid interference (1/100 vs. LLE) in plasma samples .
  • Specificity: Confirm absence of interference from metabolites or solvents (e.g., DMSO) .

How can researchers assess EGFR mutation status in preclinical models to predict Erlotinib sensitivity?

Methodological Answer:

  • DNA Sequencing: Amplify EGFR exons 18–21 via PCR and sequence somatic mutations (e.g., exon 19 deletions, L858R point mutations) .
  • Functional Assays: Transfect mutant EGFR into cell lines (e.g., NSCLC models) and measure Erlotinib’s IC₅₀. Mutations reduce phosphotyrosine levels at 10-fold lower drug concentrations .
  • Clinical Correlation: Use patient-derived xenografts (PDXs) from "never smokers," where EGFR mutations are prevalent (7/10 responsive cases) .

Advanced Research Questions

How do polymorphic forms of Erlotinib hydrochloride impact experimental reproducibility and drug stability?

Methodological Answer:

  • Polymorph Characterization: Synthesize Form-M/N/P via isopropanol/methanol recrystallization. Confirm stability via thermal gravimetric analysis (TGA) at 60–120°C .
  • Bioequivalence Testing: Compare dissolution rates and bioavailability across polymorphs using pharmacokinetic models. Ensure batch consistency by avoiding chromatographic purification .

What experimental strategies address acquired resistance to Erlotinib in EGFR-mutant NSCLC?

Methodological Answer:

  • Resistance Mechanisms: Investigate secondary mutations (e.g., T790M) via droplet digital PCR (ddPCR) or next-generation sequencing (NGS) .
  • Combination Therapies: Co-administer Erlotinib with MET inhibitors or immune checkpoint blockers to overcome resistance pathways .
  • In Vivo Models: Use CRISPR-edited cell lines to mimic resistance mutations and test drug rechallenge protocols .

How should researchers design preclinical studies to evaluate Erlotinib in combination therapies?

Methodological Answer:

  • Synergy Screening: Apply Chou-Talalay assays to calculate combination indices (CI < 1 indicates synergy). Example: Erlotinib + carboplatin/paclitaxel in phase III trials improved NSCLC survival .
  • Dose Optimization: Use factorial design experiments to identify non-overlapping toxicities (e.g., gemcitabine + Erlotinib in pancreatic cancer) .

What bioanalytical optimizations enhance Erlotinib quantification in complex matrices like plasma?

Methodological Answer:

  • Sample Preparation: Prioritize SLE over LLE for higher phospholipid removal (99% reduction) and improved analyte recovery .
  • MS/MS Parameters: Use transitions m/z 394.2→278.2 for Erlotinib and m/z 400.2→278.2 for deuterated internal standards (Erlotinib-d6) .

How can RECIST criteria be integrated into preclinical models to standardize Erlotinib efficacy evaluation?

Methodological Answer:

  • Tumor Measurement: Use calipers or imaging (MRI/CT) to track unidimensional tumor size changes in xenografts. Classify response as complete/partial remission, stable disease, or progression .
  • Data Harmonization: Align preclinical endpoints (e.g., tumor volume reduction ≥30%) with clinical RECIST guidelines to improve translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinibhydrochloride
Reactant of Route 2
Reactant of Route 2
Erlotinibhydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.